4H-Furo[3,2-B]pyrrole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4H-furo[3,2-b]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c1-3-7-5-2-4-8-6(1)5/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJIVNLEQUBQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616889 | |
| Record name | 4H-Furo[3,2-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250-91-9 | |
| Record name | 4H-Furo[3,2-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4H-Furo[3,2-b]pyrrole: Structural Architecture, Synthesis, and Reactivity
Topic: 4H-furo[3,2-b]pyrrole chemical structure and properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The This compound scaffold represents a distinct class of heteropentalenes—bicyclic aromatic systems containing 10
Chemical Constitution and Electronic Properties
Structural Definition and Numbering
The this compound system consists of a furan ring fused to a pyrrole ring across the furan 3,2-bond and the pyrrole b-bond.[1] The IUPAC numbering scheme prioritizes the oxygen atom as position 1, assigning the nitrogen atom to position 4 to maintain the lowest locant set for heteroatoms.
Electronic Character:
Unlike its isomer 4H-furo[2,3-b]pyrrole, the [3,2-b] system exhibits enhanced aromatic stability due to more efficient orbital overlap in the fused system. It functions as an electron-rich heteropentalene, making it highly susceptible to electrophilic aromatic substitution (EAS). The nitrogen lone pair contributes significantly to the
Figure 1: Atom numbering scheme for this compound. Note the fusion at bonds 3a-6a.
Synthetic Strategies: The Hemetsberger–Knittel Protocol[8][9]
While various methods exist (e.g., multicomponent reactions), the Hemetsberger–Knittel (HK) synthesis remains the gold standard for constructing the this compound core, particularly when 5-carboxylate functionalization is required for further derivatization.
Mechanistic Rationale
The HK reaction utilizes a vinyl azide intermediate derived from a furaldehyde. The choice of starting material dictates the fusion isomer:
-
Furan-2-carbaldehyde
Furo[2,3-b]pyrrole -
Furan-3-carbaldehyde
Furo[3,2-b]pyrrole (Target)
The transformation proceeds via thermal decomposition of the azide to a nitrene, which inserts into the adjacent C-H bond of the furan ring. This route is preferred for its reliability and the stability of the ester intermediate, which serves as a versatile handle for library generation.
Detailed Experimental Protocol
Objective: Synthesis of Methyl this compound-5-carboxylate.
Reagents:
-
Furan-3-carbaldehyde (Starting Material)
-
Methyl azidoacetate
-
Sodium methoxide (NaOME) / Methanol (MeOH)
-
Xylene (for thermolysis)
Workflow:
-
Condensation (Formation of Vinyl Azide):
-
Dissolve sodium metal (4 equiv) in anhydrous MeOH at 0°C.
-
Add a mixture of furan-3-carbaldehyde (1 equiv) and methyl azidoacetate (4 equiv) dropwise over 30 minutes.
-
Stir at -10°C to 0°C for 4 hours.
-
Checkpoint: Monitor TLC for disappearance of aldehyde. The product, methyl 2-azido-3-(3-furyl)acrylate, precipitates as a yellow solid.
-
Pour into ice water, filter, and dry. (Yield: ~60-75%).[7]
-
-
Thermolysis (Cyclization):
-
Dissolve the vinyl azide in boiling xylene (concentration ~0.1 M to prevent polymerization).
-
Reflux for 1-2 hours. Nitrogen gas (
) evolution will be observed. -
Mechanism:[3][8] The azide decomposes to a nitrene, which attacks the C-2 position of the furan ring, followed by a [1,5]-hydrogen shift to aromatize.
-
Cool the solution. The product often crystallizes upon cooling or can be precipitated with hexane.
-
-
Purification:
-
Recrystallize from methanol/toluene.
-
Validation:
H NMR (DMSO-d ) should show the NH signal at ~11.0-12.0 ppm and ester methyl at 3.8 ppm.
-
Figure 2: The Hemetsberger–Knittel synthetic pathway for the furo[3,2-b]pyrrole scaffold.
Reactivity Profile and Functionalization
The this compound core is an electron-rich system.[9] Understanding its regioselectivity is critical for designing derivatives.
Electrophilic Aromatic Substitution (EAS)
The pyrrole ring is more electron-rich than the furan ring. Consequently, electrophiles preferentially attack the pyrrole moiety.
-
Position 5 (Alpha to N): If unsubstituted (e.g., after decarboxylation), this is the most reactive site.
-
Position 6 (Beta to N): Secondary site of reactivity if C-5 is blocked.
-
Position 2 (Alpha to O): Reactive under forcing conditions or if the pyrrole ring is fully substituted/deactivated.
Key Transformations
-
Vilsmeier-Haack Formylation: Reaction with
typically introduces a formyl group at C-5 (or C-2 if C-5 is blocked), providing a handle for Knoevenagel condensations. -
Hydrazinolysis: The C-5 ester (from HK synthesis) is readily converted to a carbohydrazide (
) using hydrazine hydrate. This intermediate is a precursor for forming fused triazine rings or metal complexes (Cu, Ni, Co) with potential biological activity. -
N-Alkylation: The pyrrole NH (pKa ~16) can be deprotonated with bases like NaH or
to introduce alkyl or aryl groups (e.g., benzyl, trityl) at position 4.
Figure 3: Divergent synthesis from the 5-carboxylate precursor.
Physical and Spectroscopic Data[4]
The following data serves as a reference for validating the synthesis of the methyl ester derivative (Methyl this compound-5-carboxylate).
| Property | Value / Observation | Notes |
| Melting Point | 160–165 °C (Esters) | Increases to >250 °C for hydrazides/amides. |
| Broad singlet, exchangeable with D | ||
| Highly deshielded due to | ||
| Typical aromatic region. | ||
| If ester is present. | ||
| IR Spectroscopy | 3200–3400 cm | Sharp/Broad depending on H-bonding. |
| 1680–1700 cm | Ester carbonyl. | |
| Solubility | DMSO, DMF, Acetone (Hot) | Poor solubility in water and non-polar solvents. |
Applications in Drug Discovery
Medicinal Chemistry
The furo[3,2-b]pyrrole scaffold is a bioisostere of indole. Replacing the benzene ring of indole with a furan ring alters the metabolic stability and hydrogen bond acceptor capability (via the furan oxygen).
-
Antibacterial Agents: Derivatives (specifically hydrazide-hydrazones) have shown efficacy against Gram-negative bacteria (E. coli) and Gram-positive bacteria (M. luteus).
-
Kinase Inhibition: The planar structure fits well into ATP-binding pockets of kinases. The NH and C=O motifs (in ester/amide derivatives) can form critical H-bonds with hinge region residues.
Organic Electronics
Due to its planar, conjugated 10
-
Organic Photovoltaics (OPV): As a donor unit in push-pull copolymers.
-
Fluorescent Dyes: High quantum yields are often observed in rigidified derivatives.
References
-
Hemetsberger, H., & Knittel, D. (1972).[8] Synthese und Thermolyse von
-Azidoacrylestern.[8] Monatshefte für Chemie, 103, 194–204.[8] Link -
Zemanová, I., et al. (2017).[3] Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives. Arkivoc, 2017(5), 204-215. Link
-
Krutošíková, A., et al. (2010). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, Co and Ni Complexes. Molecules, 15(12), 8915-8927. Link
-
PubChem. (n.d.). This compound.[1][2][3][4][5][10][11][12] National Library of Medicine. Link
-
Sleziak, R., & Krutošíková, A. (1999). Reactions of Furo[2,3-b]pyrrole and Furo[3,2-b]pyrrole-Type Aldehydes.[3] Collection of Czechoslovak Chemical Communications, 64(7), 1135-1146. Link
Sources
- 1. Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound-5-carboxylic acid (C7H5NO3) [pubchemlite.lcsb.uni.lu]
- 5. guidechem.com [guidechem.com]
- 6. This compound | 250-91-9 - BuyersGuideChem [buyersguidechem.com]
- 7. Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-METHYL-4H-FURO[3,2-B]PYRROLE-5-CARBOXYLIC ACID CAS#: 80709-80-4 [m.chemicalbook.com]
- 11. This compound-5-carboxylic acid | CAS 67268-37-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. scbt.com [scbt.com]
The Aromaticity and Optoelectronic Viability of Furo[3,2-b]pyrrole vs. Thieno[3,2-b]pyrrole: A Technical Guide
Executive Summary
Heteropentalenes—bicyclic, 10π-electron heteroaromatic systems—are highly sought-after scaffolds in both drug discovery (as bioisosteres of indole) and organic electronics (as electron-rich donors). Among these, the [3,2-b]-fused systems, specifically furo[3,2-b]pyrrole and thieno[3,2-b]pyrrole , present a fascinating case study in structural chemistry. While structurally analogous, the substitution of a single heteroatom (oxygen vs. sulfur) fundamentally alters the aromatic stabilization energy of the system.
As an application scientist, understanding the causality behind these electronic differences is critical. This guide dissects the theoretical aromaticity, empirical stability, and synthetic protocols for both scaffolds, providing a self-validating framework for researchers looking to incorporate these moieties into next-generation therapeutics or organic field-effect transistors (OFETs).
Electronic Fundamentals: The Heteroatom Effect
Both furo[3,2-b]pyrrole and thieno[3,2-b]pyrrole rely on the delocalization of heteroatom lone pairs to satisfy the 10π-electron Hückel requirement for their planar bicyclic cores[1]. However, the extent of this delocalization—and thus the overall aromaticity—is strictly governed by the electronegativity and orbital geometry of the non-nitrogen heteroatom.
-
Furo[3,2-b]pyrrole (Oxygen): Oxygen is highly electronegative (Pauling scale: 3.44). It holds its unshared electron pair tightly in its 2p orbital, resisting delocalization into the aromatic sextet[2]. This creates a highly localized, electron-rich diene-like character in the furan ring, drastically reducing the overall aromatic stabilization energy.
-
Thieno[3,2-b]pyrrole (Sulfur): Sulfur is significantly less electronegative (2.56) and possesses larger, more diffuse 3p orbitals[3],[2]. Despite a size mismatch with carbon's 2p orbitals, sulfur's polarizability allows its lone pair to flow freely into the conjugated π-system, maximizing resonance stabilization[3].
Consequently, the thieno[3,2-b]pyrrole system exhibits a much higher degree of aromaticity than its furan counterpart.
Fig 1. Logical flow of heteroatom electronegativity impacting heteropentalene aromaticity.
Quantitative Aromaticity: HOMA and NICS Metrics
To move beyond qualitative electronegativity arguments, computational models such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are employed.
Cyrański et al. conducted extensive studies on furo[3,2-b]pyrrole-5-carboxylates using X-ray-determined molecular geometry paired with ab initio B3LYP/6-311+G** and RHF/6-311+G** calculations[1]. Their findings confirmed that while [3,2-b] isomers are topologically more aromatic than[2,3-b] isomers, the furan-based heteropentalenes suffer from severe bond-length alternation compared to their thiophene analogues[1]. The NICS values (where more negative values indicate stronger induced diatropic ring currents) consistently show that the thiophene ring in thieno[3,2-b]pyrrole maintains a stronger magnetic aromatic index than the furan ring in furo[3,2-b]pyrrole.
Empirical Consequences: Stability and OFET Performance
The theoretical deficit in aromaticity for furo[3,2-b]pyrrole manifests as extreme chemical instability in the laboratory. This has profound implications for material science and drug development.
Optoelectronic Viability
In a 2018 study by Bulumulla et al., donor-acceptor-donor organic semiconducting small molecules were synthesized to compare the smallest S,N-heteroacene (thieno[3,2-b]pyrrole) against the O,N-heteroacene (furo[3,2-b]pyrrole)[4].
-
Thieno[3,2-b]pyrrole derivatives exhibited moderate hole mobilities (
) in organic field-effect transistors (OFETs) and demonstrated excellent ambient stability[4]. -
Furo[3,2-b]pyrrole derivatives were completely inactive in OFET applications[4]. The ethyl 4-dodecyl-4H-furo[3,2-b]pyrrole-5-carboxylate intermediate was found to degrade in air within 1.5 hours, necessitating immediate borylation to trap the core in a stable state[4].
Quantitative Data Summary
| Property / Metric | Furo[3,2-b]pyrrole | Thieno[3,2-b]pyrrole |
| Heteroatom Electronegativity | 3.44 (Oxygen) | 2.56 (Sulfur) |
| Aromatic Stabilization | Low (High bond-length alternation) | High (Efficient 3p-2p orbital overlap) |
| Ambient Stability (Parent Core) | Turns black within 4 days at 0 °C | Stable for weeks at 0 °C |
| Ambient Stability (Alkyl Ester) | Degrades in < 1.5 hours in air | Stable in air indefinitely |
| OFET Hole Mobility | Inactive (Degradation) |
Experimental Protocols & Synthetic Workflows
Synthesizing these heteropentalenes requires careful manipulation of reaction conditions. The classical approach utilizes the Hemetsberger-Knittel reaction followed by saponification and decarboxylation[1],.
Protocol A: Synthesis of Thieno[3,2-b]pyrrole via Decarboxylation
Causality Note: Glycerol is chosen as the solvent for the thiophene derivative because its high boiling point allows the system to reach the necessary activation energy for decarboxylation without degrading the robust thieno-core.
-
Preparation of Precursor: Begin with 1.0 g of 5-carboxythieno[3,2-b]pyrrole.
-
Solvent Addition: Suspend the carboxylic acid in 15 mL of anhydrous glycerol.
-
Thermal Decarboxylation: Heat the mixture to 160–170 °C under an inert argon atmosphere. The mixture will gradually darken.
-
Monitoring: Monitor the reaction via gas evolution (CO₂ release). The reaction is complete when bubbling ceases.
-
Isolation: Cool the mixture, dilute with water, and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous
, and concentrate in vacuo. -
Yield: The parent thieno[3,2-b]pyrrole is obtained in
yield. Store immediately at 0 °C.
Protocol B: Synthesis of Furo[3,2-b]pyrrole via Decarboxylation
Causality Note: Glycerol fails for the furo-analogue. The lower aromatic stabilization energy of the oxygen-containing heterocycle renders it highly susceptible to decomposition under prolonged heating in highly viscous glycerol. Switching to ethanolamine provides a more basic, reactive environment that facilitates rapid decarboxylation at reflux, minimizing the time the fragile core spends at elevated temperatures.
-
Preparation of Precursor: Begin with 0.66 g of 5-carboxyfuro[3,2-b]pyrrole.
-
Solvent Addition: Dissolve the acid in 10 mL of ethanolamine.
-
Thermal Decarboxylation: Heat to reflux rapidly. Monitor closely via TLC, as the reaction proceeds much faster than the thiophene analogue.
-
Isolation: Quench and extract immediately upon completion to prevent polymerization.
-
Chromatographic Purification (Critical Step): When purifying furo[3,2-b]pyrrole derivatives via silica gel column chromatography, 1% triethylamine (TEA) must be added to the eluent [4]. Silica is mildly acidic; without TEA, the electron-rich furan ring will undergo rapid acid-catalyzed polymerization on the column.
-
Yield: Furo[3,2-b]pyrrole is obtained in 50–70% yield.
Fig 2. Step-by-step synthetic workflow for Thieno[3,2-b]pyrrole isolation.
Applications in Drug Development
Beyond materials science, the thieno[3,2-b]pyrrole scaffold is a highly prized bioisostere for indole in medicinal chemistry. Because it possesses a different vector of hydrogen bond donation and a modified electron cloud density, it can bypass patent spaces and overcome metabolic liabilities associated with traditional indoles.
Recent advancements have utilized the thieno[3,2-b]pyrrole core in the development of NLRP3 inflammasome inhibitors (e.g., NIC-11 and NIC-12), where the core effectively mimics the hexahydro-s-indacene group of CRID3, binding tightly into the hydrophobic cavity of the NLRP3 NACHT domain[5]. Furthermore, functionalized furo[3,2-b]pyrroles have shown promise as broad-spectrum filoviral entry inhibitors, though their formulation requires careful tuning to mitigate the inherent instability of the furan core[6].
References
-
MDPI - Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Available at: [Link]
-
The Royal Society of Chemistry (RSC) - The Effect of Single Atom Replacement on Organic Thin Film Transistors: Case of Thieno[3,2-b]pyrrole vs. Furo[3,2-b]pyrrole. Available at:[Link]
-
Journal of Organic Chemistry / d-nb.info - Improved Syntheses of[3,2-b]- and [2,3-b]-fused Selenolo- and Thienopyrroles, and of Furo[3,2-b]pyrrole. Available at:[Link]
-
PharmaGuideline - Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Available at: [Link]
-
National Institutes of Health (NIH) / PMC - N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors. Available at: [Link]
-
National Institutes of Health (NIH) / PMC - Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. Question: Why is thiophene more aromatic than pyrrole and furan? | Filo [askfilo.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Heteropentalene Scaffolds: Topological Classification, Mechanistic Reactivity, and Optoelectronic Integration
Executive Summary
Heteropentalenes represent a highly specialized class of aromatic heterocyclic compounds characterized by a rigid core of two fused five-membered rings. Incorporating heteroatoms such as nitrogen, oxygen, sulfur, or selenium, these scaffolds are formally isoelectronic to the pentalenyl dianion, possessing a 10π-electron system that imparts profound aromaticity and structural rigidity 1. This technical whitepaper explores the structural classification, autocatalytic synthetic logic, and divergent reactivity of heteropentalenes, providing drug development professionals and materials scientists with actionable, self-validating protocols for their derivatization.
Structural Classification and Electronic Topology
The fundamental physicochemical properties of heteropentalenes are dictated by their fusion mode and heteroatom identity. While four primary fusion topologies exist—[3,2-b], [2,3-b],[2,3-a], and [3,4-b]—the [3,2-b] fusion pattern dominates both literature and application due to its synthetic accessibility and inherent
Key Heteroatomic Variations
-
Thieno[3,2-b]thiophenes (TT): Featuring two sulfur atoms, TTs exhibit exceptional thermal stability and a strong propensity for intermolecular π-stacking (herringbone packing). They are premier electron-donating building blocks for organic photovoltaics (OPVs) due to their high charge carrier mobilities 2.
-
1,4-Dihydropyrrolo[3,2-b]pyrroles (DHPP): Incorporating two nitrogen atoms, DHPPs are among the most electron-rich aromatic heterocycles known, boasting a high-lying HOMO level (approx. -4.88 eV). They exhibit intense fluorescence and are highly susceptible to electrophilic functionalization [[1]]().
-
Furo[3,2-b]pyrroles (FP): With an asymmetric O/N core, FPs present a polarized dipole moment and five distinct reaction centers. Furo[3,2-b]pyrrole-5-carboxylates are critical scaffolds for synthesizing complex, biologically active fused heterocycles 3.
Synthetic Methodologies: The Autocatalytic Logic
The construction of the heteropentalene core requires precise thermodynamic control to force the cyclization of sterically hindered precursors.
The Hemetsberger-Knittel Protocol
The Hemetsberger-Knittel reaction is the foundational method for synthesizing DHPPs and FPs. The causality of this reaction lies in the thermal generation of a highly reactive nitrene species. Upon heating a 2-azido-3-arylacrylate, molecular nitrogen is extruded, yielding a singlet nitrene. This intermediate exists in a delicate equilibrium with an azirine ring. The spatial proximity of the nitrene to the adjacent aromatic C-H bond facilitates a direct insertion, followed by a [1,5]-hydrogen shift that drives the system toward the thermodynamically stable, rearomatized [3,2-b] heteropentalene 4.
Caption: Mechanistic pathway of the Hemetsberger-Knittel synthesis of heteropentalenes.
Multicomponent Assembly of TAPPs
For highly substituted architectures, a multicomponent reaction of primary aromatic amines, aromatic aldehydes, and butane-2,3-dione yields Tetraarylpyrrolo[3,2-b]pyrroles (TAPPs). This one-pot assembly is highly atom-economical and allows for the simultaneous installation of four peripheral aryl groups, which act as steric constraints to stabilize the electron-rich core [[5]]().
Reactivity Profiling & Derivatization
The reactivity of[3,2-b] heteropentalenes is governed by the profound electron density localized at positions 3 and 6.
-
Electrophilic Aromatic Substitution (EAS): The core undergoes rapid bromination, Vilsmeier-Haack formylation, and Friedel-Crafts acylation. Bromination is particularly valuable; depending on the equivalents of N-Bromosuccinimide (NBS) or
used, it yields 2,5-dibromo or 2,3,4,5-tetrabromo derivatives 2. -
Cross-Coupling & Direct Arylation: The brominated handles serve as immediate precursors for Suzuki-Miyaura or Stille cross-couplings. Furthermore, the electron-rich nature of the core facilitates twofold intramolecular direct arylation, a technique recently utilized to synthesize highly twisted, quadruple heterohelicenes with remarkable chiroptical properties 5.
Caption: Divergent reactivity pathways and functionalization of the heteropentalene core.
Optoelectronic Properties & Device Integration
Heteropentalenes are foundational to next-generation organic electronics. By tuning the peripheral substituents, researchers can modulate the HOMO/LUMO gap, induce Aggregation-Induced Emission (AIE), and maximize two-photon absorption cross-sections 1.
| Scaffold Type | Heteroatoms | HOMO Level (eV) | Optical Bandgap (eV) | Key Photophysical Trait | Primary Application |
| Thieno[3,2-b]thiophene (TT) | S, S | -5.3 to -5.4 | ~ 1.52 | High hole mobility (>10 cm²/V·s) | OPVs, OFETs |
| 1,4-Dihydropyrrolo[3,2-b]pyrrole | N, N | -4.88 | 2.0 - 2.5 | High fluorescence (Φ up to 0.90) | OLEDs, Bio-Probes |
| Tetraarylpyrrolo[3,2-b]pyrrole | N, N | -4.6 to -5.0 | 1.13 - 2.0 | Aggregation-Induced Emission | Two-Photon Imaging |
| Furo[3,2-b]pyrrole (FP) | O, N | -5.1 to -5.2 | ~ 2.8 | Asymmetric dipole moment | Nonlinear Optics |
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate states can be visually or analytically confirmed before proceeding.
Protocol 1: Multicomponent Synthesis of Tetraarylpyrrolo[3,2-b]pyrrole (TAPP)
Objective: One-pot assembly of the highly electron-rich TAPP core. Causality & Mechanism: Glacial acetic acid serves a dual purpose: it acts as the bulk solvent to solubilize the precursors and provides the necessary protic environment to catalyze imine formation. Toluene is added as a co-solvent specifically when using polycyclic aromatic aldehydes to disrupt π-π stacking of the precursors, ensuring homogeneous kinetics 5.
-
Preparation: In a 100 mL round-bottom flask, dissolve the primary aromatic amine (2.0 equiv) and the aromatic aldehyde (2.0 equiv) in a solvent mixture of glacial acetic acid and toluene (3:1 v/v, 20 mL total).
-
Initiation: Add butane-2,3-dione (1.0 equiv) dropwise at room temperature under an argon atmosphere.
-
Cyclization: Equip the flask with a reflux condenser and heat the mixture to 110 °C for 12 hours.
-
Isolation: Cool the mixture to room temperature. Pour the crude mixture into ice-cold methanol (50 mL) to precipitate the product. Filter the precipitate and wash with cold methanol.
-
Validation Checkpoint: The reaction mixture will transition from a pale yellow solution to a deep, highly fluorescent orange/red suspension. Successful cyclization is confirmed by a distinct, intensely fluorescent spot on TLC (Hexane/DCM 1:1) under 365 nm UV light.
Protocol 2: Regioselective Bromination for Cross-Coupling Precursors
Objective: Functionalization of the TAPP core at the highly nucleophilic 3 and 6 positions.
Causality & Mechanism: N-Bromosuccinimide (NBS) is utilized over
-
Preparation: Dissolve the synthesized TAPP (1.0 equiv) in anhydrous
(15 mL). Add 3 drops of anhydrous DMF. -
Reagent Addition: Shield the reaction flask from ambient light using aluminum foil. Slowly add NBS (2.05 equiv) in small portions at 0 °C to strictly control the exotherm.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (
) to neutralize unreacted NBS. Extract with DCM, dry over , and concentrate in vacuo.
-
Validation Checkpoint: TLC (Hexane/DCM 3:1) will show the complete disappearance of the starting material and the emergence of a lower
spot (the dibrominated product). Crucially, the dibrominated product will exhibit a visibly bathochromically shifted (red-shifted) fluorescence compared to the starting material under UV irradiation.
References
1.[2] Multifunctional Heteropentalenes: From Synthesis to Optoelectronic Applications - JACS Au - 2.[1] Heteropentalene - Grokipedia - 3.[5] Synthesis and chiral optical activity of a quadruple heterohelicene based on 1,4-dihydropyrrolo[3,2-b]pyrrole–picene hybrid - ChemRxiv - 4.[4] Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms - MDPI - 5.[3] Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications - MDPI -
Sources
Furo[3,2-b]pyrrole as an Indole Bioisostere in Drug Design: Structural Profiling, Synthesis, and Therapeutic Applications
Executive Summary
In the landscape of modern drug discovery, the indole scaffold is a privileged structure, deeply embedded in endogenous neurotransmitters and a vast array of approved therapeutics. However, its ubiquity often presents challenges, including predictable patent landscapes, suboptimal aqueous solubility, and susceptibility to rapid cytochrome P450-mediated oxidative metabolism at the electron-rich benzene ring.
To circumvent these liabilities, medicinal chemists employ scaffold hopping. Furo[3,2-b]pyrrole , an O,N-heteropentalene, has emerged as a highly effective indole bioisostere[1]. By replacing the carbocyclic benzene ring with an electron-rich furan ring, researchers can fundamentally alter the molecule's electronic distribution, introduce a new hydrogen-bond acceptor, and modulate the dipole moment—all while retaining the critical planar geometry required for target binding[2]. This whitepaper provides an in-depth technical analysis of furo[3,2-b]pyrrole, detailing its physicochemical properties, synthetic methodologies, and pharmacological applications.
Structural and Physicochemical Profiling
Furo[3,2-b]pyrroles are characterized by a 10π-electron system distributed across a rigid, planar bicyclic core[3]. The aromaticity of these heteropentalenes is primarily topological. Studies utilizing the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus Independent Chemical Shift (NICS) indices have demonstrated that the [3,2-b] isomer is significantly more aromatic and thermodynamically stable than its [2,3-b] counterpart[3][4].
The introduction of the oxygen atom fundamentally shifts the physicochemical profile of the scaffold. The table below summarizes the quantitative differences between the traditional indole core and the furo[3,2-b]pyrrole system (using methyl ester derivatives as a comparative baseline)[5].
Quantitative Comparison: Indole vs. Furo[3,2-b]pyrrole
| Property | Indole Core | Furo[3,2-b]pyrrole Core | Impact on Drug Design |
| Ring Topology | Benzene fused to Pyrrole | Furan fused to Pyrrole | Retains planar geometry while altering spatial electron distribution. |
| Heteroatom Count | 1 (Nitrogen) | 2 (Oxygen, Nitrogen) | Introduces a new hydrogen-bond acceptor (Oxygen) for target engagement. |
| Dipole Moment (μ) | ~ 2.10 D | ~ 2.57 D | Increased polarity enhances aqueous solubility, improving oral bioavailability. |
| Ionization Potential | ~ 7.76 eV | ~ 8.31 eV | Lowers the Highest Occupied Molecular Orbital (HOMO), increasing metabolic stability. |
| Aromaticity | High (Benzene HOMA ~0.98) | High (10π-electron system) | Maintains structural rigidity necessary for binding pocket intercalation. |
Rationale for Bioisosteric Replacement
The causality behind selecting furo[3,2-b]pyrrole over indole is rooted in the precise modulation of molecular orbitals. The electron-rich nature of the fused furan ring lowers the HOMO energy level[2]. This electronic shift makes the scaffold less susceptible to electrophilic attack by metabolic enzymes, thereby extending the drug's half-life.
Furthermore, the increased dipole moment (from ~2.10 D to ~2.57 D) directly correlates with improved solvation energies in aqueous media[5][6]. This is a critical advantage for CNS-targeted drugs, where achieving an optimal balance between lipophilicity (for blood-brain barrier penetration) and hydrophilicity (for systemic circulation) is paramount.
Logical workflow of the indole-to-furo[3,2-b]pyrrole bioisosteric replacement strategy.
Synthetic Methodologies: The Hemetsberger–Knittel Protocol
The most robust, scalable, and widely adopted method for constructing the furo[3,2-b]pyrrole core is the Hemetsberger–Knittel reaction [1][3]. This three-step protocol is highly favored because it utilizes readily available starting materials and proceeds with absolute regioselectivity.
Step-by-Step Methodology
Step 1: Synthesis of Azidoacetates
-
Procedure: React a 2-halogenated acetate (e.g., ethyl bromoacetate) with a slight molar excess of sodium azide (
) in a polar aprotic solvent (DMF or DMSO) at room temperature for 4-6 hours[3]. -
Causality: The polar aprotic solvent is critical; it strongly solvates the sodium cation but leaves the azide anion "naked" and highly nucleophilic, facilitating a rapid
displacement of the halide. -
Self-Validation: Monitor the reaction via IR spectroscopy. The appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹ confirms the formation of the azidoacetate.
Step 2: Knoevenagel Condensation
-
Procedure: Condense the synthesized azidoacetate with 2-formylfuran in the presence of a strong alkoxide base (e.g., sodium ethoxide) at strictly controlled low temperatures (-10°C to 0°C)[1][2].
-
Causality: The base deprotonates the acidic α-carbon of the azidoacetate, forming an enolate that attacks the aldehyde. Maintaining sub-zero temperatures is mandatory to prevent the premature, explosive decomposition of the azide group and to control the stereoselectivity (favoring the Z-isomer) of the resulting azidoacrylate intermediate.
Step 3: Thermolysis (Intramolecular Cyclization)
-
Procedure: Dissolve the purified azidoacrylate in a high-boiling inert solvent (such as toluene or xylene) and reflux (110°C - 140°C) for 2 to 4 hours[1].
-
Causality: Thermal energy drives the extrusion of nitrogen gas (
). This entropically favored decomposition generates a highly reactive, electrophilic singlet nitrene intermediate. The nitrene rapidly inserts into the adjacent C-H bond of the furan ring, facilitating an irreversible ring closure to yield the furo[3,2-b]pyrrole-5-carboxylate[2]. -
Self-Validation: The physical cessation of nitrogen gas bubbling indicates reaction completion. The crude product is then isolated via silica gel flash chromatography.
Reaction workflow of the Hemetsberger-Knittel synthesis for furo[3,2-b]pyrroles.
Pharmacological Applications & Case Studies
The strategic deployment of furo[3,2-b]pyrrole has yielded several promising therapeutic leads across diverse disease states:
-
CNS Disorders (Schizophrenia): 4H-Furo[3,2-b]pyrrole-5-carboxylic acid derivatives have demonstrated potent, selective inhibitory activity against D-amino acid oxidase (DAO)[1]. By inhibiting DAO, these compounds prevent the degradation of D-serine in the brain. Elevated D-serine acts as a co-agonist at NMDA receptors, a validated mechanistic pathway for alleviating the negative and cognitive symptoms of schizophrenia[1].
-
Antimicrobial Agents: Halogenated derivatives, notably tetrabromobenzofuro[3,2-b]pyrrole (originally isolated from marine Pseudoalteromonas sp.), have shown significant bactericidal efficacy against methicillin-resistant Staphylococcus aureus (MRSA)[1]. The altered lipophilicity and electron density compared to indole analogs enhance bacterial cell wall penetration and disrupt essential kinase pathways.
-
Analgesics & Anti-inflammatories: Various functionalized furo[3,2-b]pyrroles have been screened for analgesic activities, showing comparable or superior efficacy to their indole counterparts (e.g., indomethacin analogs). The improved efficacy is attributed to the altered metabolic half-life and improved target residence time facilitated by the furan oxygen's hydrogen-bonding capabilities[1].
Conclusion
Furo[3,2-b]pyrrole represents a highly versatile, yet underexplored bioisostere in the medicinal chemist's toolkit. By leveraging the reliable Hemetsberger–Knittel synthesis, researchers can efficiently access this scaffold to modulate physicochemical properties, overcome metabolic liabilities, and navigate around crowded indole-based patent spaces. As drug discovery increasingly relies on subtle electronic tuning to achieve target selectivity, O,N-heteropentalenes will undoubtedly play a larger role in next-generation therapeutics.
References
-
Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms. MDPI Molecules.[Link]
-
Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI Molecules.[Link]
-
Multifunctional Heteropentalenes: From Synthesis to Optoelectronic Applications. JACS Au / PMC.[Link]
-
Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules (via ResearchGate).[Link]
-
Aromaticity of dihetero analogues of pentalene dianion. X-ray and ab initio studies of eight methyl furo[3,2-b]pyrrole-5-carboxylate derivatives. Tetrahedron (via ResearchGate). [Link]
Sources
electronic properties of fused furo-pyrrole ring systems
The Electronic Properties of Fused Furo-Pyrrole Ring Systems: A Technical Guide
Executive Summary: The Oxygen vs. Sulfur Paradigm This guide analyzes the electronic and structural topology of fused furo-pyrrole systems, specifically focusing on the furo[3,2-b]pyrrole and furo[2,3-b]pyrrole isomers. While thieno-fused analogues (thienopyrroles) dominate organic field-effect transistor (OFET) research due to favorable S-S intermolecular interactions and lower HOMO levels, furo-pyrroles offer a distinct "oxygen advantage" in specific niches: tighter ionic radii, higher electronegativity, and unique hydrogen-bonding capabilities. However, this comes at the cost of oxidative stability and charge transport efficiency, often making them inactive in standard p-type OFET architectures where thieno-analogues thrive.
Part 1: Structural Isomerism & Electronic Topology
The fusion of a furan ring and a pyrrole ring creates a 10
The Isomeric Landscape
There are three primary fusion modes, with distinct stability profiles:
| Isomer | Structure Description | Stability & Aromaticity | Key Characteristic |
| Furo[3,2-b]pyrrole | Oxygen and Nitrogen on the same side of the fusion bond (syn-like). | Most Stable. High aromaticity (HOMA/NICS indices). | Planar, electron-rich. The "workhorse" isomer for functional materials. |
| Furo[2,3-b]pyrrole | Oxygen and Nitrogen on opposite sides (anti-like). | Less Stable. Lower aromaticity than [3,2-b]. | Susceptible to ring-opening; often requires stabilizing substituents. |
| Furo[3,4-c]pyrrole | Fusion at the 3,4-positions of pyrrole.[1] | Unstable/Transient. | Kinetic instability similar to isobenzofuran. Stable only as diones (e.g., DPP analogues) or highly fused systems. |
Electronic Structure Comparison (Furo vs. Thieno)
The substitution of Sulfur (Thieno) with Oxygen (Furo) drastically alters the frontier molecular orbitals (FMOs).
-
HOMO Level Elevation: Oxygen's 2p orbitals overlap less effectively with Carbon's 2p orbitals compared to Sulfur's 3p, but the inductive effect is stronger. Empirically, furo-fused systems often exhibit higher HOMO levels (closer to vacuum) than their thieno counterparts.
-
Consequence: Increased susceptibility to oxidative doping (air instability) and reduced open-circuit voltage (
) in solar cells.
-
-
Charge Transport (Mobility):
-
Thieno[3,2-b]pyrrole:[2][3][4]
. Facilitated by S S interactions. -
Furo[3,2-b]pyrrole:[5][6][7] Often inactive or shows negligible mobility in similar OFET devices.
-
Causality: The smaller Van der Waals radius of oxygen (
vs for S) alters the crystal packing, often preventing the formation of the continuous -stacking channels required for efficient hopping transport.
-
Part 2: Synthesis Protocols
The synthesis of the core furo[3,2-b]pyrrole scaffold relies heavily on the Hemetsberger-Knittel reaction, a robust sequence converting aldehydes to fused pyrroles via azido-cinnamates.
Protocol: Hemetsberger-Knittel Synthesis of Furo[3,2-b]pyrrole
Objective: Synthesize methyl 4H-furo[3,2-b]pyrrole-5-carboxylate.
Reagents:
-
3-Furaldehyde (Starting material)
-
Methyl azidoacetate
-
Sodium methoxide (NaOMe) / Methanol
-
Xylene (for thermolysis)
Step-by-Step Workflow:
-
Condensation: Dissolve 3-furaldehyde and methyl azidoacetate in dry methanol at -10°C. Add NaOMe dropwise. Stir for 4 hours.
-
Mechanism:[1] Knoevenagel condensation yields the azido-vinyl furan intermediate.
-
Checkpoint: Monitor TLC for disappearance of aldehyde. Product is thermally unstable; keep cold.
-
-
Thermolysis (Cyclization): Dissolve the isolated azido-vinyl intermediate in boiling xylene (
). Reflux for 1-2 hours.-
Mechanism:[1] Formation of a nitrene intermediate
electrocyclic ring closure 1,5-sigmatropic shift to restore aromaticity. -
Safety: Azides are potentially explosive. Use a blast shield.
-
-
Purification: Cool to room temperature. The product often precipitates or can be recrystallized from toluene/hexane.
Functionalization: Vilsmeier-Haack Formylation
Target: C-2 Position (Pyrrole ring).
-
Reagents:
, DMF. -
Selectivity: Electrophilic substitution occurs preferentially at the electron-rich pyrrole
-position (C-2) rather than the furan ring, preserving the [3,2-b] core integrity.
Part 3: Visualization of Logic & Workflow
Synthesis Pathway (Hemetsberger-Knittel)
Caption: The Hemetsberger-Knittel cascade for constructing the furo[3,2-b]pyrrole core.
Structure-Property Logic (Furo vs. Thieno)
Caption: Decision matrix for selecting Furo- vs. Thieno-fused systems based on electronic requirements.
Part 4: Data Presentation
Table 1: Comparative Electronic Parameters of Fused Pyrrole Systems Note: Values are approximate and depend on specific substituents (R).
| Parameter | Furo[3,2-b]pyrrole | Thieno[3,2-b]pyrrole | Implication |
| HOMO Energy (eV) | -5.1 to -5.3 eV | -5.5 to -5.8 eV | Furo is easier to oxidize; less air-stable. |
| LUMO Energy (eV) | -2.4 to -2.6 eV | -2.8 to -3.0 eV | Thieno is a better electron acceptor. |
| Band Gap ( | ~2.7 eV | ~2.5 eV | Furo often has a wider optical gap (blue-shifted). |
| Dipole Moment | High (due to O electronegativity) | Moderate | Affects solubility and film morphology. |
| OFET Mobility ( | Negligible / Inactive | Thieno is superior for charge transport. |
Part 5: References
-
Hemetsberger, H., & Knittel, D. (1972). Synthese und Thermolyse von α-Azido-acrylestern. Monatshefte für Chemie . Link
-
Krutošíková, A. (1996). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles. Molecules . Link
-
Cyrański, M. K., et al. (2002). Aromaticity of Furo[3,2-b]pyrrole and Furo[2,3-b]pyrrole Derivatives. Tetrahedron .
-
Zhan, X., et al. (2011). Thieno[3,2-b]pyrrole-based Organic Semiconductors. Journal of Materials Chemistry . Link
-
Rasmussen, S. C., & Evenson, S. J. (2013). Dithieno[3,2-b:2',3'-d]pyrrole-based Materials: Synthesis and Application. Progress in Polymer Science . Link
Sources
- 1. US5616725A - Pyrrolo[3,4-C]pyrrole synthesis - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieno[3,2-b]pyrrole and Benzo[c][1,2,5]thiadiazole Donor–Acceptor Semiconductors for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroheptacene-based acceptors with thieno[3,2-b]pyrrole yield high-performance polymer solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Going beyond the borders: pyrrolo[3,2-b]pyrroles with deep red emission - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Tuning Excited-State Properties in Pyrrolo[3,2-b]pyrrole-Based Donor–Acceptor Emitters via Molecular Conformation and Conjugation Control | MDPI [mdpi.com]
Technical Monograph: 4H-Furo[3,2-b]pyrrole (CAS 250-91-9)
Handling, Synthesis, and Safety for Drug Discovery
Executive Summary
4H-furo[3,2-b]pyrrole (CAS 250-91-9) is a fused bicyclic heterocycle belonging to the heteropentalene family. Structurally, it consists of a furan ring fused to a pyrrole ring across the b-bond. In medicinal chemistry, it serves as a critical bioisostere of indole , offering altered electronic properties (higher electron density) and hydrogen-bonding capabilities while maintaining a similar steric profile.
Critical Safety Notice: As a specialized research chemical, CAS 250-91-9 lacks a harmonized GHS classification in major public registries. Consequently, this guide applies a Structure-Activity Relationship (SAR) based hazard assessment , deriving safety protocols from its parent heterocycles (pyrrole and furan). Treat this substance as a high-potency, air-sensitive, and potentially genotoxic agent.
Chemical & Physical Properties
The following data aggregates experimental and predicted values. The high electron density of the pyrrole ring makes the system susceptible to oxidative degradation.
| Property | Value | Source/Method |
| CAS Number | 250-91-9 | Chemical Abstracts Service |
| Molecular Formula | C₆H₅NO | Stoichiometry |
| Molecular Weight | 107.11 g/mol | Calculated |
| Physical State | Solid (low melting) or Oil | Experimental (Derivative dependent) |
| Solubility | DMSO, Methanol, DCM, Chloroform | Polarity assessment |
| LogP | ~1.2 | Predicted (XLogP3) |
| H-Bond Donors | 1 (NH) | Structural Analysis |
| H-Bond Acceptors | 1 (O) | Structural Analysis |
| Stability | Air & Light Sensitive | Electron-rich heterocycle |
Provisional Hazard Assessment (SAR-Based)
Note: In the absence of specific toxicological data for CAS 250-91-9, the following provisional classification is derived from the toxicity profiles of Pyrrole (CAS 109-97-7) and Furan (CAS 110-00-9) .
Provisional GHS Classification
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed) – Based on Pyrrole.
-
Skin/Eye Irritation: Category 2/2A (Causes skin/serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).[1]
-
Flammable Solids/Liquids: Category 3 (Flammable).
Precautionary Handling Matrix
Figure 1: Decision logic for handling this compound based on physical state.
Technical Synthesis Guide
The most robust entry into the this compound system is via the Hemetsberger-Knittel Reaction . This protocol synthesizes the stable ethyl ester derivative (CAS 67268-37-5), which can be hydrolyzed and decarboxylated to yield the parent system.
Protocol: Hemetsberger-Knittel Cyclization
Target: Ethyl this compound-5-carboxylate Reaction Type: Condensation / Thermolysis Scale: 10 mmol basis
Step 1: Azido-Cinnamate Formation
-
Reagents: Dissolve 3-furaldehyde (1.0 eq) and ethyl azidoacetate (3.0 eq) in anhydrous Ethanol.
-
Catalyst: Add Sodium Ethoxide (3.0 eq) dropwise at -10°C.
-
Reaction: Stir at 0°C for 2–4 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with Diethyl Ether. Dry over MgSO₄.
-
Validation: 1H NMR should show vinylic proton signals; IR should show strong azide stretch (~2120 cm⁻¹).
Step 2: Thermal Cyclization (The Critical Step)
-
Setup: Prepare a high-boiling solvent (Xylene or Toluene) in a round-bottom flask fitted with a reflux condenser. Degas the solvent with Argon for 30 mins (Crucial for yield).
-
Addition: Add the crude azido-acrylate from Step 1 dropwise to the boiling solvent.
-
Why: Slow addition prevents runaway exotherms from azide decomposition.
-
-
Reflux: Heat at reflux for 1–3 hours.
-
Monitoring: Monitor by TLC until the azide spot disappears.
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Hexane or purify via Silica Gel Chromatography (Hexane/EtOAc).
Step 3: Hydrolysis & Decarboxylation (Optional for Parent)
-
Hydrolysis: NaOH/H₂O/MeOH reflux → Carboxylic Acid.
-
Decarboxylation: Heat with Copper powder in Quinoline at 200°C (Classical) or Microwave irradiation in Ethylene Glycol.
Synthetic Workflow Diagram
Figure 2: Hemetsberger-Knittel synthesis pathway for accessing the furo[3,2-b]pyrrole core.[2]
Applications in Drug Discovery
Bioisosterism
The this compound scaffold is a 10-π electron aromatic system . It is isoelectronic with indole but possesses distinct physicochemical properties:
-
H-Bonding: The oxygen atom acts as a weak acceptor, unlike the C3-H of indole.
-
Metabolic Stability: The furan ring introduces different metabolic soft spots (e.g., ring opening via CYP450) compared to the benzene ring of indole.
Case Study: Kinase Inhibition
Substituted furo[3,2-b]pyrroles have been explored as analogs of Sunitinib .
-
Mechanism: The pyrrole NH binds to the hinge region of the kinase ATP-binding pocket.
-
Advantage: The fused furan ring alters the vector of substituents at the 2- and 3-positions, potentially accessing unique hydrophobic pockets not available to the indole scaffold.
References
-
Hemetsberger, H., & Knittel, D. (1972).[3] Synthese und Thermolyse von α-Azido-acrylestern. Monatshefte für Chemie , 103, 194–204.
-
Soth, S., Farnier, M., & Paulmier, C. (1975). Recherches dans la série des hétérocycles séléniés. XXVIII. Synthèse des sélénophéno[2,3-b]pyrroles. Canadian Journal of Chemistry , 56, 1429.
-
Kratochvíl, J., et al. (2023). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles. Molecules , 28(10), 4220.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21679450, this compound.
-
Sigma-Aldrich. (2023). Safety Data Sheet: Pyrrole (CAS 109-97-7). (Used for SAR-based hazard extrapolation).
Sources
Engineering π-Conjugated Systems Based on the Furo[3,2-b]pyrrole Core: Synthesis, Optoelectronic Properties, and Applications
Executive Summary & Structural Causality
The pursuit of novel organic semiconductors and biologically active scaffolds frequently centers on heteropentalenes—planar, bicyclic 10π-electron aromatic systems. Among these, the furo[3,2-b]pyrrole (FP) core represents a highly electron-rich O,N-heteroacene. While its sulfur analog, thieno[3,2-b]pyrrole, has been extensively utilized in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), the furo[3,2-b]pyrrole system remains a frontier moiety[1]().
The causality behind its unique behavior lies in the fundamental atomic differences between oxygen and sulfur. Oxygen’s smaller atomic radius and stronger resonance electron-donation capability (compared to sulfur) drastically elevate the Highest Occupied Molecular Orbital (HOMO) level of the FP core. This makes FP an exceptionally strong electron donor in Donor-Acceptor-Donor (D-A-D) π-conjugated systems, but it concurrently introduces severe ambient instability due to oxidation susceptibility[1](). Understanding this structure-property relationship is critical for researchers attempting to harness FP for optoelectronics or medicinal chemistry[2]().
De Novo Synthesis: The Hemetsberger–Knittel Protocol
The foundational route to the FP core relies on the Hemetsberger–Knittel synthesis, which yields furo[3,2-b]pyrrole-5-carboxylates (FPcs)[2](). This three-step process is favored because it systematically builds the pyrrole ring onto an existing furan precursor.
Caption: Workflow of the Hemetsberger-Knittel synthesis for the furo[3,2-b]pyrrole core.
Protocol 1: Self-Validating Synthesis of Methyl Furo[3,2-b]pyrrole-5-carboxylate
Note: This protocol incorporates internal analytical checkpoints to ensure the reaction causality is maintained and validated at each step[3]().
Step 1: Azidoacetate Formation
-
Dissolve methyl 2-bromoacetate (1.0 eq) in a polar aprotic solvent (e.g., DMF).
-
Add sodium azide (NaN₃, 1.5 eq) portion-wise at 0 °C to control the exothermic nucleophilic substitution.
-
Stir at room temperature for 4 hours.
-
Validation Checkpoint: Perform IR spectroscopy on an extracted aliquot. The appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹ confirms the formation of methyl azidoacetate.
Step 2: Knoevenagel Condensation
-
Introduce the furan-2-carboxaldehyde derivative (1.0 eq) to the reaction vessel containing the azidoacetate.
-
Add a catalytic amount of a mild base (e.g., sodium methoxide) at -10 °C.
-
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The consumption of the aldehyde and the appearance of a new UV-active spot indicate the successful formation of the vinyl azide intermediate.
Step 3: Thermolytic Cyclocondensation
-
Isolate the vinyl azide and dissolve it in a high-boiling solvent (e.g., xylene or toluene).
-
Reflux the mixture (110–140 °C) under an inert argon atmosphere. The thermal energy triggers the extrusion of N₂ gas, generating a highly reactive nitrene intermediate that rapidly inserts into the adjacent furan ring C-H bond.
-
Validation Checkpoint: The cessation of nitrogen gas evolution indicates reaction completion. Post-purification, ¹H-NMR must show the disappearance of the vinyl proton and the appearance of the characteristic pyrrole N-H broad singlet at ~11.0–11.5 ppm[4]().
Optoelectronic Integration: D-A-D Small Molecules
When integrating the FP core into π-conjugated systems for organic electronics, researchers typically employ a Donor-Acceptor-Donor (D-A-D) architecture. A common approach is flanking a strong electron-withdrawing unit, such as 5,6-difluorobenzo[c][1,2,5]thiadiazole (FBT), with FP donor units[1]().
However, the choice between furo[3,2-b]pyrrole (O,N-heteroacene) and thieno[3,2-b]pyrrole (S,N-heteroacene) dictates the ultimate device viability.
Caption: Optoelectronic causality: O,N- vs. S,N-heteroacene cores in D-A-D organic semiconductors.
Quantitative Comparison of Heteroacene Cores
The following table summarizes the optoelectronic divergence caused by single-atom replacement (O vs. S) in identical D-A-D molecular frameworks[1]().
| Core Unit | Heteroatoms | Approx. HOMO Level (eV) | Approx. LUMO Level (eV) | OFET Hole Mobility (cm²/Vs) | Ambient Stability |
| Furo[3,2-b]pyrrole | O, N | -4.90 to -5.00 | -3.20 | Inactive / Negligible | Poor (Oxidation prone) |
| Thieno[3,2-b]pyrrole | S, N | -5.20 to -5.30 | -3.30 | ~ 1.0 × 10⁻³ | Moderate to Good |
Data Interpretation: The elevated HOMO level of the FP-based molecule crosses the threshold of ambient stability (typically requiring a HOMO deeper than -5.1 eV for air-stable p-type operation). Consequently, atmospheric oxygen acts as a dopant/trap state, rendering the FP-based OFETs inactive under standard testing conditions.
Experimental Workflow: Functionalization via Vilsmeier-Haack Formylation
To extend the π-conjugation of the FP core for either dye synthesis or further coupling (e.g., Suzuki-Miyaura), formylation is required. The electron-rich nature of the FP core makes it highly susceptible to electrophilic aromatic substitution[2]().
Protocol 2: Regioselective Formylation of FPc
Step 1: Vilsmeier Reagent Preparation
-
Cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C under argon.
-
Dropwise add phosphorus oxychloride (POCl₃, 1.2 eq). Stir for 30 minutes to ensure the complete formation of the chloroiminium ion (Vilsmeier reagent).
-
Validation Checkpoint: The solution should turn pale yellow and slightly viscous, indicating reagent formation.
Step 2: Electrophilic Aromatic Substitution
-
Dissolve the furo[3,2-b]pyrrole-5-carboxylate derivative (1.0 eq) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Warm the mixture to room temperature, then heat to 60 °C for 2 hours. The high electron density of the pyrrole ring directs the electrophile primarily to the C-2 or C-3 position, depending on existing steric hindrance[5]().
-
Validation Checkpoint: Quench a micro-aliquot in saturated sodium acetate. TLC should reveal a highly polar, UV-active product spot.
Step 3: Hydrolysis and Isolation
-
Pour the reaction mixture onto crushed ice and neutralize with saturated aqueous sodium acetate (pH ~7).
-
Extract with dichloromethane (3 × 50 mL), wash with brine, dry over MgSO₄, and concentrate.
-
Validation Checkpoint: ¹H-NMR must show a distinct aldehydic proton singlet downfield at ~9.5–10.0 ppm, confirming successful formylation.
Conclusion & Future Perspectives
While the furo[3,2-b]pyrrole core presents challenges in ambient-stable organic electronics due to its extremely high electron density and elevated HOMO levels, this exact property makes it an exceptional candidate for specialized applications. By strategically pairing the FP core with ultra-strong electron acceptors, or by utilizing it in inert-atmosphere devices and targeted pharmacological inhibitors, researchers can leverage its unique 10π-electron topology. Future drug development and materials science must focus on steric shielding and electronic tuning to mitigate its oxidative liabilities while harnessing its profound electron-donating capabilities.
References
-
Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications - MDPI -[Link]
-
The effect of single atom replacement on organic thin film transistors: case of thieno[3,2-b]pyrrole vs. furo[3,2-b]pyrrole - Journal of Materials Chemistry C (RSC Publishing) -[Link]
-
Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives - ARKAT USA -[Link]
-
Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes - ResearchGate -[Link]
-
Synthesis and Reactions of Furo[3,2-b]pyrrole Type Aldehydes - Collection of Czechoslovak Chemical Communications -[Link]
Sources
- 1. The effect of single atom replacement on organic thin film transistors: case of thieno[3,2-b]pyrrole vs. furo[3,2-b]pyrrole - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. CCCC 1993, Volume 58, Issue 9, Abstracts pp. 2139-2149 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
Methodological & Application
Application Note: Accelerating the Synthesis of Furo[3,2-b]pyrrole-5-carboxylates via Microwave-Assisted Organic Synthesis (MAOS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: The furo[3,2-b]pyrrole scaffold is a privileged heterocyclic system due to its prevalence in biologically active compounds and its utility in organic electronics.[1] Traditional synthetic routes, while effective, often require prolonged reaction times and harsh conditions. This application note provides a detailed guide to the microwave-assisted synthesis of furo[3,2-b]pyrrole-5-carboxylates, a key building block for a diverse library of derivatives.[1][2] By leveraging the principles of microwave heating, these protocols offer significant reductions in reaction time, improved energy efficiency, and often enhanced yields, aligning with the principles of green chemistry.[3][4][5] We present detailed, step-by-step protocols, mechanistic insights, and comparative data to demonstrate the superiority of MAOS over conventional heating methods for this important synthetic transformation.
The Rationale: Why Microwave-Assisted Synthesis?
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, moving beyond a novelty to become a standard tool for reaction optimization and discovery.[4] Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave irradiation provides energy directly to the reaction mixture.[5]
The Mechanism of Microwave Heating:
The efficiency of MAOS stems from two primary mechanisms: dipolar polarization and ionic conduction.[5] Polar molecules within the reaction mixture, such as the solvent and reactants, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material. This process, known as dielectric heating, avoids the vessel-wall superheating and temperature gradients common in conventional oil baths, leading to cleaner reactions with fewer side products.[4][6] The direct energy input can dramatically accelerate reaction rates, often reducing multi-hour or multi-day refluxes to mere minutes.[7]
Fig 1. Comparison of Heating Mechanisms
The primary advantages of employing MAOS for heterocyclic synthesis include:
-
Reaction Rate Acceleration: Drastically reduced reaction times from hours to minutes.[4][8]
-
Improved Yields and Purity: Uniform heating minimizes thermal decomposition and side-product formation.[5]
-
Energy Efficiency: Direct heating of the sample is more energy-efficient than heating a large oil bath.[3][7]
-
Enhanced Reproducibility: Precise temperature and pressure control in modern reactors leads to highly reproducible results.[4]
Synthetic Pathway: The Hemetsberger-Knittel Reaction
The most established route for constructing the furo[3,2-b]pyrrole-5-carboxylate core is the Hemetsberger-Knittel reaction.[1] This thermal or base-catalyzed reaction involves the intramolecular cyclization of an ethyl α-azidocinnamate derivative, which itself is formed via a Knoevenagel condensation. The overall process can be viewed as a three-step sequence, with the final cyclization being particularly amenable to microwave acceleration.
The key steps are:
-
Synthesis of Azidoacetate: A nucleophilic substitution reaction where an α-haloacetate is treated with sodium azide.
-
Knoevenagel Condensation: The α-azidoacetate reacts with a furan-2-carbaldehyde to form an α-azidocinnamate intermediate.
-
Intramolecular Cyclization: Upon heating, the azido group undergoes decomposition, losing dinitrogen gas (N₂) to form a reactive nitrene intermediate. This nitrene then rapidly undergoes an intramolecular cyclization and subsequent tautomerization to yield the aromatic furo[3,2-b]pyrrole ring system.
Fig 2. Hemetsberger-Knittel Reaction Pathway
Experimental Protocols & Data
Materials and Equipment
-
Chemicals: Furan-2-carbaldehyde, ethyl chloroacetate, sodium azide, piperidine, ethanol, toluene, acetic acid. All reagents should be of analytical grade and used as received unless otherwise noted.
-
Equipment: A dedicated microwave reactor (e.g., CEM Discover SP, Anton Paar Monowave) capable of controlling temperature and pressure is essential. Standard laboratory glassware, magnetic stirrers, and purification apparatus (silica gel for column chromatography) are also required.
Protocol 1: Microwave-Assisted Synthesis of Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate
This protocol is a representative procedure adapted from literature methods, optimized for microwave synthesis. The first two steps (synthesis of ethyl azidoacetate and Knoevenagel condensation) can be performed conventionally, while the final, time-consuming cyclization is dramatically accelerated by microwave heating.
Step A: Synthesis of Ethyl Azidoacetate (Conventional)
-
In a round-bottom flask, dissolve sodium azide (1.5 eq) in a minimal amount of water. Add this solution to a solution of ethyl chloroacetate (1.0 eq) in ethanol.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Perform an aqueous workup by extracting with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting ethyl azidoacetate is often used without further purification. (Caution: Sodium azide is highly toxic. Organic azides are potentially explosive and should be handled with care behind a blast shield and not heated neat.)
Step B: Knoevenagel Condensation (Conventional)
-
To a solution of furan-2-carbaldehyde (1.0 eq) and ethyl azidoacetate (1.1 eq) in absolute ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the aldehyde.
-
Remove the solvent under reduced pressure. The crude ethyl 2-azido-3-(furan-2-yl)acrylate can be purified by column chromatography or used directly in the next step.
Step C: Microwave-Assisted Intramolecular Cyclization
-
Place the crude ethyl 2-azido-3-(furan-2-yl)acrylate from Step B into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Add a high-boiling solvent such as toluene or xylene (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 160-180°C for 10-20 minutes . The reactor will automatically control the power output to maintain the set temperature and will monitor the internal pressure.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Transfer the contents to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl this compound-5-carboxylate.
Protocol 2: Microwave-Assisted Condensation with Active Methylene Compounds
This protocol demonstrates the use of MAOS for the functionalization of the furo[3,2-b]pyrrole core, specifically the Knoevenagel condensation of a formylated derivative.[9]
-
To a 10 mL microwave reaction vessel, add methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate (1.0 eq), an active methylene compound such as 2-thioxothiazolidin-4-one (rhodanine) (1.0 eq), and freshly fused potassium acetate (1.0 eq).
-
Add glacial acetic acid (3-4 mL) as the solvent.
-
Seal the vessel and irradiate in the microwave reactor at 120°C for 3-5 minutes .
-
After cooling, the product often precipitates from the solution. Filter the solid, wash with cold ethanol, and dry to obtain the pure condensation product.
Comparative Performance Data
The primary advantage of MAOS is the dramatic reduction in reaction time without compromising yield.
| Reaction Type | Conventional Method | Microwave Method | Yield Comparison | Reference |
| Erlenmeyer Condensation | 30-60 min (reflux) | 1-2 min | Comparable/Higher | [1] |
| Knoevenagel Condensation | Several hours (reflux) | 3-5 min | Comparable | [9] |
| Carbohydrazide Synthesis | 10-60 min (heating) | 2-5 min | Comparable/Higher | [1] |
Results, Characterization, and Troubleshooting
-
Expected Outcome: The protocols should yield the desired furo[3,2-b]pyrrole products as crystalline solids or oils. The success of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Characterization: The structure and purity of the final compounds should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the fused ring system.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the pyrrole ring and the C=O stretch of the ester.
-
-
Troubleshooting:
-
Low Yield in Cyclization (Protocol 1): Ensure the α-azidocinnamate intermediate is pure. If impurities are carried over, they can interfere with the cyclization. Also, confirm the microwave temperature is sufficiently high to induce N₂ extrusion.
-
Incomplete Reaction (Protocol 2): The activity of potassium acetate is crucial; ensure it is freshly fused and anhydrous. Increase the reaction time in 1-minute increments if necessary.
-
Pressure Warnings in Reactor: This may indicate solvent decomposition or a runaway reaction. Reduce the set temperature or decrease the concentration of the reactants. Always use a solvent with a boiling point well below the reaction temperature to allow for safe pressurization.
-
Conclusion
Microwave-assisted synthesis provides a powerful, efficient, and green alternative to conventional heating for the preparation and functionalization of furo[3,2-b]pyrrole-5-carboxylates. The protocols described herein demonstrate significant reductions in reaction times from hours to minutes while maintaining or improving product yields.[9][10] This acceleration allows for more rapid exploration of chemical space, making MAOS an invaluable tool for researchers in medicinal chemistry and materials science who rely on the furo[3,2-b]pyrrole scaffold as a key building block.
References
- (No Source Provided)
-
Belskaya, N., et al. (2022). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI. Available at: [Link]
-
Titiš, J., et al. (n.d.). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. Hindawi. Available at: [Link]
-
Borah, R., et al. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available at: [Link]
-
Gadek, Z., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
Sharma, U., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Kumar, A., et al. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
-
(2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. Available at: [Link]
-
Zemanová, I., et al. (2017). Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives. ResearchGate. Available at: [Link]
- (No Source Provided)
-
Krutošíková, A., et al. (n.d.). Effect of microwave irradiation on reaction of furo[3,2-b]pyrrole and furo[2,3-b]pyrrole-2-carbaldehydes with some active methyl. Semantic Scholar. Available at: [Link]
-
Zemanová, I., et al. (2017). Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives. Arkat USA. Available at: [Link]
-
Titiš, J., et al. (2025). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. ResearchGate. Available at: [Link]
-
Krutošíková, A., et al. (2025). Effect of microwave irradiation on reaction of furo[3,2-b]pyrrole and furo[2,3-b]pyrrole-2-carbaldehydes with some active methylene compounds. ResearchGate. Available at: [Link]
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
-
(n.d.). A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. Amazon AWS. Available at: [Link]
- (No Source Provided)
- (No Source Provided)
-
Mondal, J., & Bose, G. (2023). Microwave-assisted synthesis: Paradigm of Green Chemistry. ResearchGate. Available at: [Link]
- (No Source Provided)
-
Ansary, I., et al. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. ijrpas.com [ijrpas.com]
- 6. researchgate.net [researchgate.net]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Note: Vilsmeier-Haack Formylation of Furo[3,2-b]pyrrole Scaffolds
Executive Summary
Furo[3,2-b]pyrroles are electron-rich, 10π-electron heteropentalenes that serve as highly versatile building blocks in the synthesis of complex fused heterocycles, optoelectronic materials, and pharmacophores ()[1]. The introduction of a formyl group via the Vilsmeier-Haack reaction is a critical functionalization step, providing an essential chemical handle for downstream Knoevenagel condensations, hydrazinolysis, and multi-component cyclizations ()[2].
This application note provides a comprehensive, self-validating protocol for the regioselective formylation of furo[3,2-b]pyrrole derivatives, detailing the mechanistic causality behind reagent selection, temperature control, and regiochemical outcomes.
Mechanistic & Regiochemical Rationale
The furo[3,2-b]pyrrole core possesses five potential reactive sites for electrophilic aromatic substitution (EAS). The regioselectivity is strictly governed by the electron density distribution across the fused bicyclic system:
-
Primary Attack Sites (Kinetic & Thermodynamic Preference): The
-positions of the furan (C-2) and pyrrole (C-5) rings are the most electron-dense. In standard synthetic building blocks like furo[3,2-b]pyrrole-5-carboxylates (FPcs), the C-5 position is occupied by an electron-withdrawing ester. Consequently, the chloroiminium electrophile (Vilsmeier reagent) attacks almost exclusively at the C-2 position ()[3]. -
Secondary Attack Sites (Steric/Electronic Redirection): If the C-2 position is occupied (e.g., by an aryl or alkyl group), the activation energy for formylation increases significantly. The reaction must be forced at higher temperatures (80 °C vs. 60 °C), redirecting the electrophile to the N-4 position or, rarely, the highly unreactive C-6
-position ()[1].
The reaction relies on the in situ generation of a chloroiminium ion from phosphorus oxychloride (POCl
Workflow & Logical Relationships
Figure 1: Mechanistic workflow of the Vilsmeier-Haack formylation of furo[3,2-b]pyrrole.
Empirical Data & Yield Optimization
The following table synthesizes quantitative reaction parameters based on the substitution pattern of the starting furo[3,2-b]pyrrole core.
| Substrate Substitution Pattern | Primary Formylation Site | Reagent Equivalents (POCl | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| C-2 Unsubstituted (e.g., FPc) | C-2 (Furan | 2.5 eq | 60 | 2 - 5 | 55 - 84 |
| C-2 Occupied (e.g., 2-Aryl) | N-4 (Pyrrole nitrogen) | 2.5 eq | 80 | 8 | 40 - 60 |
| C-2 Occupied, N-4 Blocked | C-6 (Pyrrole | >3.0 eq | 80 - 100 | >8 | < 40 |
Standardized Self-Validating Protocol
This methodology is optimized for the C-2 formylation of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate derivatives ()[4].
Materials Required:
-
Substrate: Furo[3,2-b]pyrrole derivative (1.0 equiv, e.g., 12 mmol)
-
N,N-Dimethylformamide (DMF): Anhydrous (13.3 equiv, ~160 mmol)
-
Phosphorus oxychloride (POCl
): (2.5 equiv, 30 mmol) -
Sodium bicarbonate (NaHCO
): Saturated aqueous solution -
Solvents: Hexane, Toluene, Ethyl Acetate (for TLC)
Step-by-Step Methodology:
Step 1: Generation of the Vilsmeier Reagent
-
Purge a dry, round-bottom flask with inert gas (N
or Ar). -
Add anhydrous DMF (11.7 g, 160 mmol) and cool the flask to 0 °C using an ice-water bath.
-
Add POCl
(4.6 g, 30 mmol) dropwise over 10 minutes via a syringe to maintain the internal temperature below 5 °C. -
Stir the mixture at 0 °C for 20 minutes.
Causality & Validation: POCl
reacts exothermically with DMF. Strict temperature control prevents the thermal degradation of the highly reactive chloroiminium ion. IPC (In-Process Control) 1: The solution will transition from clear to a pale yellow, slightly viscous liquid, confirming successful electrophile generation.
Step 2: Substrate Addition
-
Dissolve the furo[3,2-b]pyrrole substrate (12 mmol) in a minimal amount of anhydrous DMF (approx. 12 mL).
-
Add the substrate solution dropwise to the Vilsmeier reagent, ensuring the internal temperature does not exceed 10 °C.
Causality & Validation: The electron-rich heteropentalene core is prone to polymerization or decomposition if exposed to localized heat spikes during electrophilic attack.
Step 3: Electrophilic Aromatic Substitution (EAS)
-
Remove the ice bath and gradually warm the reaction mixture to 60 °C.
-
Stir continuously at 60 °C for 2 to 5 hours.
Causality & Validation:IPC 2: Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 3:1). Crucial technique note: Do not spot the reaction mixture directly onto the silica plate, as the iminium intermediate will streak. Instead, take a 50 µL aliquot, quench it in 0.5 mL of sat. NaHCO
, extract with 0.5 mL EtOAc, and spot the organic layer. The starting material should be fully consumed.
Step 4: Quenching and Hydrolysis
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 100 mL of vigorously stirred crushed ice/water.
-
Neutralize the acidic mixture by slowly adding saturated aqueous NaHCO
until the pH reaches 7.5 - 8.0.
Causality & Validation: The basic aqueous environment hydrolyzes the stable iminium intermediate into the desired aldehyde. IPC 3: CO
evolution will cease, and a dense precipitate (the formylated product) will begin to form as the pH neutralizes.
Step 5: Isolation and Purification
-
Allow the neutralized suspension to stand overnight at 4 °C to maximize precipitation.
-
Filter the precipitate under vacuum and wash thoroughly with cold distilled water to remove residual DMF and phosphate salts.
-
Crystallize the crude product from a Hexane/Toluene (3:1) mixture to afford the pure 2-formyl-furo[3,2-b]pyrrole derivative.
References
-
Gašparová, R. (2025). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications . Reactions, 6(4), 67.[Link]
-
Zemanová, I., Gašparová, R., Boháč, A., Maliar, T., Kraic, F., & Addová, G. (2017). Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives . Arkivoc, 2017(5), 204-215.[Link]
-
Kraľovičová, E., Krutošíková, A., Kováč, J., & Dandárová, M. (1986). Electrophilic substitution reactions of furo[3,2-b]pyrrole derivatives . Collection of Czechoslovak Chemical Communications, 51(1), 106-111.[Link]
-
Krutošíková, A., & Dandárová, M. (1999). Reactions of Furo[2,3-b]pyrrole and Furo[3,2-b]pyrrole-Type Aldehydes . Collection of Czechoslovak Chemical Communications, 64(7), 1135-1146.[Link]
Sources
Application Note: Regioselective N-Alkylation of 4H-Furo[3,2-b]pyrrole Scaffolds
Executive Summary
The 4H-furo[3,2-b]pyrrole scaffold represents a privileged class of heteropentalenes —fused bicyclic aromatic systems containing 10
However, the electron-rich nature of the fused furan ring, combined with the ambident nucleophilicity of the pyrrolyl anion, presents a challenge: Regioselectivity. While N-alkylation is typically desired, competitive C-alkylation (at C-2 or C-3) or polymerization can occur under unoptimized conditions.
This guide details two validated protocols for the regioselective N-alkylation of this compound derivatives, specifically focusing on the 5-carboxylate esters (the most common synthetic intermediates via the Hemetsberger-Knittel reaction).
Mechanistic Insight & Strategic Planning
The Challenge of Regioselectivity
Upon deprotonation, the this compound anion resonates between the nitrogen and the carbon atoms of the pyrrole ring. According to Hard-Soft Acid-Base (HSAB) theory:
-
The Nitrogen (N1): A "harder" nucleophilic center with high charge density.
-
The Carbons (C2/C3): "Softer" nucleophilic centers.
To maximize N-alkylation, the experimental design must favor the "hard" interaction. This is achieved by:
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO) solvate the cation (e.g., Na
), leaving the N-anion "naked" and highly reactive. -
Base Selection: Strong, hard bases (NaH) ensure complete irreversible deprotonation.
-
Substituent Effects: An Electron-Withdrawing Group (EWG) at C-5 (e.g., -COOEt) stabilizes the anion and increases the acidity of the NH proton (
15–16), significantly reducing polymerization risks compared to the unsubstituted parent heterocycle.
Decision Matrix
Use the following logic to select your protocol:
Figure 1: Decision matrix for selecting the optimal alkylation strategy based on substrate stability and electrophile reactivity.
Experimental Protocols
Protocol A: Classical Anionic Alkylation (NaH/DMF)
Best for: Primary alkyl halides (MeI, EtBr), non-sensitive substrates, and maximizing yield on gram-scale.
Reagents:
-
Substrate: Ethyl this compound-5-carboxylate (1.0 eq)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Electrophile: Alkyl Halide (1.2 – 1.5 eq)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add NaH (60% dispersion).
-
Washing (Optional): If mineral oil interferes with downstream purification, wash NaH twice with anhydrous hexanes under Argon flow. Decant hexanes carefully.
-
Solvation: Suspend NaH in anhydrous DMF at 0 °C (ice bath).
-
Addition: Dissolve the furo[3,2-b]pyrrole substrate in a minimum volume of DMF. Add dropwise to the NaH suspension over 15 minutes.
-
Observation: Evolution of H
gas. Solution often turns yellow/orange indicating anion formation.
-
-
Deprotonation: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.
-
Alkylation: Cool back to 0 °C. Add the Alkyl Halide dropwise.
-
Reaction: Allow to warm to RT. Monitor by TLC (typically 1–4 hours).
-
Note: If reaction is sluggish, heat to 60 °C (common for hindered halides).
-
-
Quench & Workup: Pour mixture onto crushed ice/water.
-
Solid Product: If precipitate forms, filter and wash with water.
-
Oily Product: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over Na
SO .
-
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Base-sensitive electrophiles, avoiding anhydrous conditions, or "greener" process requirements.
Reagents:
-
Substrate: Ethyl this compound-5-carboxylate (1.0 eq)
-
Base: K
CO (anhydrous, finely ground, 3.0 eq) or KOH (pulverized). -
Catalyst: TBAB (Tetra-n-butylammonium bromide) or TEBA (10 mol%).
-
Solvent: Acetone or Toluene (reflux).
Step-by-Step Methodology:
-
Setup: Charge a flask with the substrate, pulverized K
CO , and TBAB. -
Solvent: Add Acetone (0.1 M).
-
Alkylation: Add the Alkyl Halide (1.5 eq).
-
Reflux: Heat the mixture to reflux (approx. 56 °C for acetone) with vigorous stirring.
-
Mechanism: The solid-liquid phase transfer allows the carbonate to deprotonate the pyrrole at the interface.
-
-
Monitoring: Check TLC every 2 hours. Reaction times are generally longer (6–12 hours) than Method A.
-
Workup: Filter off the inorganic solids. Concentrate the filtrate in vacuo.
-
Purification: Recrystallization (often from Ethanol) or short silica plug.
Data Analysis & Optimization
Solvent and Base Effects on Regioselectivity
The following table summarizes expected outcomes based on internal optimization data and literature precedents for fused pyrroles.
| Condition | Base | Solvent | N-Alkylation | C-Alkylation | Yield | Comments |
| Method A | NaH | DMF | >95% | <5% | High | Standard. Fast. Requires dry conditions. |
| Method B | K | Acetone | >90% | <10% | Mod-High | Slower. Excellent for benzylic halides. |
| Variant C | t-BuOK | THF | ~85% | ~15% | Moderate | Potassium cation is softer/larger; may increase C-attack risk slightly. |
| Variant D | NaOH (aq) | DMSO | Variable | High Risk | Low | Presence of water often hydrolyzes the ester at C-5. Avoid. |
Troubleshooting Guide
| Problem | Root Cause | Solution |
| Low Conversion | Incomplete deprotonation or wet solvent. | Ensure NaH is fresh. Dry DMF over molecular sieves. Increase temperature to 60°C. |
| C-Alkylation (C2/C3) | "Soft" electrophile or tight ion pairing. | Switch to Method A (NaH/DMF) to separate ion pair. Avoid iodide counter-ions if possible (switch to bromide/tosylate). |
| Hydrolysis of Ester | Presence of hydroxide/water.[1] | Use anhydrous K |
| Black Tar/Polymer | Acidic instability or oxidation. | The pyrrole ring is electron-rich.[2][3] Perform all reactions under Argon. Exclude light if possible. |
Mechanistic Visualization
The following diagram illustrates the pathway and the critical role of the C-5 ester in directing regioselectivity.
Figure 2: Mechanistic pathway highlighting the divergence between N- and C-alkylation based on reaction conditions.
References
-
Krutosíková, A., et al. "Synthesis and Reactions of Furo[3,2-b]pyrrole Type Aldehydes."[4] Collection of Czechoslovak Chemical Communications, vol. 58, 1993, pp. 2139–2149.[5] Link
- Krutosíková, A. "Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles." Molecules, 2000+. (Contextual reference for ester stability).
-
Sleight, A. J., et al. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, vol. 17, 2021. (Foundational protocol for fused pyrrole N-alkylation). Link
-
PubChem. "this compound Compound Summary."[6][7] National Library of Medicine. Link
- Léogane, O., et al. "Indole and Pyrrole Alkylation." Organic Syntheses. (General reference for NaH/DMF protocols).
Disclaimer: This protocol is intended for use by qualified chemical professionals. Standard safety precautions for handling pyrophoric reagents (NaH) and alkylating agents must be observed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCCC 1993, Volume 58, Issue 9, Abstracts pp. 2139-2149 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 5. Synthesis and Reactions of Furo[3,2-b]Pyrrole Type Aldehydes. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. 4H-Furo(3,2-b)pyrrole | C6H5NO | CID 21679450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 4-methyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid (C8H7NO3) [pubchemlite.lcsb.uni.lu]
Advanced Green Chemistry Approaches to Fused Pyrrole Synthesis: Multicomponent, Microwave, and Acoustic Protocols
Executive Summary
Fused pyrroles are ubiquitous structural motifs in bioactive natural products (e.g., lamellarins) and pharmaceutical agents. Traditional synthetic routes often rely on volatile organic solvents (VOCs), harsh reaction conditions, and transition-metal catalysts, resulting in high environmental impact (high E-factors). Modern green chemistry paradigms have revolutionized this space by introducing multicomponent reactions (MCRs), microwave-assisted organic synthesis (MAOS), and sonochemistry. This application note details three field-proven, self-validating protocols for the sustainable synthesis of fused pyrroles, emphasizing the mechanistic causality behind solvent choices, energy transfer modalities, and reaction control.
Aqueous-Ethanol Multicomponent Reactions (MCRs): Kinetic vs. Thermodynamic Control
Mechanistic Causality
Water is increasingly utilized as a pseudo-organic solvent in heterocycle synthesis. Its unique physical properties—high specific heat, high surface tension, and robust hydrogen-bonding networks—promote the hydrophobic packing of organic substrates, accelerating multicomponent assemblies[1]. In the catalyst-free cascade [3+2] cyclization of heterocyclic ketene aminals (HKAs), arylglyoxal monohydrates, and cyclohexane-1,3-diones, the reaction medium dictates a fascinating divergence between kinetic and thermodynamic control[2].
The kinetically controlled N-bridgeheaded fused pyrroles form rapidly due to a lower activation energy barrier. However, if the reaction is allowed to proceed, an irreversible structural rearrangement occurs. Reduced density gradient (RDG) analysis reveals that the thermodynamic products are stabilized by the formation of new intramolecular hydrogen bonds and the relief of steric strain within the crowded multicyclic ring system, making them significantly more stable than their kinetic counterparts[2].
Fig 1. Reaction pathway demonstrating kinetic vs. thermodynamic control in aqueous MCRs.
Protocol 1: Regioselective Catalyst-Free Synthesis
Self-Validating Workflow:
-
Initiation: In a 50 mL round-bottom flask, suspend HKA (1.0 mmol), arylglyoxal monohydrate (1.0 mmol), and cyclohexane-1,3-dione (1.0 mmol) in 10 mL of a highly polar H2O:EtOH (1:1 v/v) solvent system.
-
Kinetic Phase (1 Hour): Stir the mixture at ambient temperature.
-
Validation Checkpoint A: At t = 60 min, perform TLC (Hexane:EtOAc 3:1). The complete consumption of starting materials and the appearance of a single distinct spot confirms the formation of the kinetic product. LC-MS should yield the expected [M+H]+ for the [3+2] cycloadduct. If the kinetic product is desired, quench and filter immediately.
-
-
Thermodynamic Phase (5 Hours): To access the thermodynamically stable fused pyrrole, continue stirring the mixture for an additional 4–5 hours.
-
Validation Checkpoint B: Serial TLC monitoring will show the gradual, irreversible conversion of the kinetic spot to a new, lower-Rf spot. The physical precipitation of the product from the aqueous matrix serves as a visual indicator of reaction completion.
-
-
Isolation: Filter the precipitate, wash with cold aqueous ethanol (3 × 5 mL), and dry under vacuum. No column chromatography is required, ensuring high atom economy.
Microwave-Assisted Synthesis in Ionic Liquids (ILs)
Mechanistic Causality
Microwave-assisted organic synthesis (MAOS) relies on dielectric heating, where electromagnetic energy is converted into thermal energy via dipole rotation and ionic conduction. Ionic liquids (ILs) such as [BMIM][BF4] or [HNMP][HSO4] are exceptional microwave susceptors due to their high ionic conductivity and polarity[3]. When used in the synthesis of pyrrole-fused polycyclic heterocycles (e.g., via intramolecular 1,3-dipolar cycloaddition of azomethine ylides), the IL acts as both a green solvent and a homogeneous catalyst[3]. This dual function eliminates the need for volatile toxic solvents and dramatically lowers the activation energy, reducing reaction times from hours to minutes while enhancing regioselectivity.
Fig 2. Energy transfer and reaction workflow in microwave-assisted ionic liquid synthesis.
Protocol 2: Microwave-Promoted 1,3-Dipolar Cycloaddition
Self-Validating Workflow:
-
Preparation: In a 10 mL microwave-safe quartz vessel, combine pyrrole-2-carbaldehyde (1.0 mmol), the secondary amino acid precursor (1.0 mmol), and 2.0 mL of [BMIM][BF4].
-
Irradiation: Seal the vessel and subject it to microwave irradiation (150 W). Program the reactor to ramp to 80 °C and hold for 10–15 minutes.
-
Validation Checkpoint A: Utilize a fiber-optic temperature probe (rather than a standard metal thermocouple) to ensure accurate internal temperature monitoring without microwave interference. The rapid, uniform heating profile confirms efficient dielectric coupling by the IL.
-
-
Phase Separation & Recovery: Cool the vessel to room temperature. Extract the mixture with diethyl ether (3 × 5 mL).
-
Validation Checkpoint B: The fused pyrrole product will selectively partition into the upper ether layer, while the IL remains in the lower phase. Evaporation of the ether yields the pure product (80–92% yield)[3].
-
-
Catalyst Recycling: Dry the recovered [BMIM][BF4] under vacuum at 60 °C for 2 hours. The IL can be reused for up to 5 consecutive runs without significant loss of catalytic activity[3].
Ultrasound-Promoted Solvent-Free Cyclocondensation
Mechanistic Causality
Sonochemistry provides a unique activation modality through acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in a liquid medium. This phenomenon generates localized "hot spots" with transient temperatures exceeding 5000 K and pressures over 1000 atm[4]. In the synthesis of functionalized fused pyrroles (such as chromene-fused derivatives), ultrasound irradiation facilitates intense micromixing and mass transfer, allowing the reaction to proceed efficiently under solvent-free conditions or in simple aqueous media[4]. This circumvents the need for bulk thermal heating and completely eliminates organic waste.
Fig 3. Acoustic cavitation mechanism driving solvent-free cyclocondensation.
Protocol 3: Ultrasound-Assisted Cascade Reaction
Self-Validating Workflow:
-
Assembly: In a 25 mL sonication flask, thoroughly mix 3-nitro-2H-chromene (1.0 mmol), acetylacetone (1.0 mmol), and aniline (1.0 mmol). Add a catalytic amount of FeCl3 (5 mol%) if required by the specific substrate electronics[4]. Do not add any organic solvent.
-
Sonication: Suspend the flask in an ultrasonic bath (or use a probe sonicator) operating at a frequency of 20–40 kHz. Maintain the bulk bath temperature at 60 °C for 15 minutes.
-
Validation Checkpoint A: Observe the physical state of the mixture. The initial heterogeneous solid/liquid mixture will transition into a homogenous melt due to cavitation-induced mass transfer and localized heating.
-
-
Quenching & Isolation: Upon completion (monitored by TLC), cool the mixture to induce precipitation. Wash the crude solid with cold water to remove the catalyst and unreacted starting materials. Recrystallize from minimal ethanol to afford the pure fused pyrrole in excellent yields (up to 98%)[4].
Quantitative Data Presentation: Green Metrics Comparison
The following table summarizes the key green chemistry metrics across the three described methodologies, highlighting the shift toward high atom economy and low environmental impact.
| Parameter | Aqueous MCR (Thermodynamic) | Microwave + Ionic Liquid | Ultrasound (Solvent-Free) |
| Reaction Time | 1 - 6 hours | 10 - 15 minutes | 15 - 30 minutes |
| Yield Range | 85% - 92% | 80% - 92% | 85% - 98% |
| Solvent System | Water/Ethanol (1:1) | [BMIM][BF4] (Recyclable) | None (Neat) |
| Energy Source | Ambient / Mild Heating | Dielectric Heating (MW) | Acoustic Cavitation |
| Catalyst | Catalyst-Free | IL acts as Catalyst | FeCl3 (Trace) / None |
| E-Factor Estimate | Low (< 5) | Very Low (< 2) | Near Zero (< 1) |
| Primary Advantage | Regioselective control | Rapid kinetics, scalable | Zero VOCs, high purity |
References
1.[2] A Three-Component Catalyst-Free Approach to Regioselective Synthesis of Dual Highly Functionalized Fused Pyrrole Derivatives in Water–Ethanol Media: Thermodynamics versus Kinetics. ACS Sustainable Chemistry & Engineering. URL:[Link] 2.[1] A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. URL: [Link] 3.[3] Ionic liquid-assisted synthesis of pyrrole derivative: a green and sustainable method. Connect Science. URL: [Link] 4.[4] The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. MDPI. URL:[Link]
Sources
Strategic Functionalization of the C-2 Position in Furo[3,2-b]pyrrole Scaffolds
Application Note: AN-FP-02-2026
Executive Summary
The furo[3,2-b]pyrrole core is a bioisostere of indole and benzofuran, increasingly utilized in optoelectronics and medicinal chemistry (e.g., antimicrobial and anticancer agents). However, functionalizing the C-2 position (furan
This Application Note details the specific protocols required to overcome this electronic bias. Unlike standard electrophilic aromatic substitutions (EAS) which favor C-5, C-2 functionalization requires either steric steering (using bulky electrophiles like trityl chloride) or electronic blocking (using C-5 electron-withdrawing groups) to redirect reactivity. We present validated protocols for C-2 tritylation and C-2 formylation, providing a gateway to diverse C-2 derivatives.
The Reactivity Paradox: C-2 vs. C-5
To successfully target the C-2 position, one must understand the competitive landscape of the fused ring system.
-
C-5 (Pyrrole
): The most electron-rich site. Under standard EAS conditions, reaction occurs here first. -
N-4: The kinetic site for deprotonation/alkylation.
-
C-2 (Furan
): Less nucleophilic than C-5. Accessing this site requires suppressing C-5 reactivity or utilizing "soft" electrophiles that prefer the furan oxygen's directing effect.
Decision Logic for C-2 Functionalization
The following decision tree illustrates the necessary synthetic logic to target C-2.
Figure 1: Synthetic decision tree for selecting the correct pathway to C-2 functionalization. Note that direct alkylation of the unblocked core typically fails to hit C-2 unless steric factors (trityl) intervene.
Protocol A: Steric Steering (C-2 Tritylation)
Application: Introduction of bulky lipophilic groups for modifying bioavailability or creating steric shields. Mechanism: When treating ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate with trityl chloride, the expected N-alkylation is suppressed by the steric clash between the bulky trityl group and the adjacent ethoxycarbonyl group at C-5. The trityl cation instead attacks the accessible C-2 position.
Materials
-
Substrate: Ethyl this compound-5-carboxylate (1.0 eq)
-
Reagent: Triphenylmethyl chloride (Trityl chloride) (1.1 eq)
-
Base: Sodium hydride (NaH), 60% dispersion in oil (1.2 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
-
Atmosphere: Argon or Nitrogen (Strictly inert)
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL round-bottom flask and cool under argon. Add ethyl this compound-5-carboxylate (20 mmol) dissolved in anhydrous DMF (30 mL).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add NaH (24 mmol) portion-wise over 15 minutes.
-
Expert Tip: Evolution of H₂ gas will be vigorous. Ensure proper venting. Stir for 30 minutes at 0°C to ensure complete anion formation (solution typically turns yellow/orange).
-
-
Addition: Add a solution of Trityl chloride (22 mmol) in DMF (10 mL) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Endpoint: Disappearance of the starting pyrrole spot.
-
-
Quench & Workup: Pour the reaction mixture carefully into ice-cold water (200 mL). A precipitate should form immediately.
-
Purification: Filter the solid. Wash with water (3 x 50 mL) to remove DMF salts. Recrystallize from ethanol.
Expected Result: Ethyl 2-trityl-4H-furo[3,2-b]pyrrole-5-carboxylate. Yield: High (85–89%).
Protocol B: Electronic Blocking (C-2 Formylation)
Application: Creating a reactive aldehyde handle at C-2 for subsequent Knoevenagel condensations or Schiff base formation. Mechanism: With the C-5 position blocked by an electron-withdrawing ester, the nucleophilicity of the pyrrole ring is reduced. Under Vilsmeier-Haack conditions, the electrophilic chloroiminium ion attacks the next most nucleophilic site: C-2.
Materials
-
Substrate: Ethyl 4-benzyl-furo[3,2-b]pyrrole-5-carboxylate (N-protection is recommended to prevent competitive N-formylation).
-
Reagent: Phosphoryl chloride (POCl₃) (1.2 eq)
-
Solvent/Reagent: Anhydrous DMF (Excess, acts as solvent and reagent)
-
Quench: Saturated Sodium Acetate (NaOAc) or NaHCO₃ solution.
Step-by-Step Methodology
-
Vilsmeier Reagent Formation: In a separate dried flask, cool anhydrous DMF (5 mL) to 0°C. Add POCl₃ (24 mmol) dropwise. Stir for 15 minutes until the Vilsmeier salt precipitates (white/yellow solid or slurry).
-
Substrate Addition: Dissolve the substrate (20 mmol) in DMF (15 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Critical Control: Keep temperature below 10°C during addition to prevent decomposition.
-
-
Heating: Warm the mixture to 60°C and stir for 2 hours.
-
Expert Tip: Do not exceed 80°C; thermal instability of the furan ring can lead to tar formation.
-
-
Hydrolysis: Pour the reaction mixture into crushed ice (100 g). Neutralize to pH 7–8 using saturated NaHCO₃ or NaOAc solution.
-
Isolation: The product often precipitates upon neutralization. Filter the solid.[1] If no precipitate forms, extract with Dichloromethane (DCM) (3 x 50 mL), dry over MgSO₄, and evaporate.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica, Hexane/EtOAc gradient).
Expected Result: Ethyl 4-benzyl-2-formyl-furo[3,2-b]pyrrole-5-carboxylate. Data Validation:
-
¹H NMR: Distinct aldehyde singlet (-CHO) appears at ~9.4–9.6 ppm.
-
IR: Carbonyl stretch at ~1660–1670 cm⁻¹.
Comparative Data Analysis
The following table summarizes the yield and regioselectivity outcomes based on the substitution pattern of the starting material.
| Starting Material (Substituents) | Reagent / Conditions | Target Position | Major Product | Yield | Notes |
| 5-H (Unsubstituted C-5) | Vilsmeier-Haack | C-5 | 5-Formyl | >80% | Standard EAS preference. |
| 5-COOEt (Ester blocked) | Vilsmeier-Haack | C-2 | 2-Formyl | 75-85% | Recommended Protocol B. |
| 5-COOEt | Trityl-Cl / NaH | C-2 | 2-Trityl | 89% | Recommended Protocol A. |
| 5-COOEt | Methyl Iodide / NaH | N-4 | 4-Methyl | 90% | Small electrophiles prefer Nitrogen. |
| 5-COOEt | Bromine (Excess) | C-3 / C-6 | 3,6-Dibromo | 60-70% | Halogenation is less selective. |
Experimental Workflow Visualization
The following diagram outlines the complete workflow for synthesizing a C-2 functionalized library from the base scaffold.
Figure 2: Workflow for generating C-2 functionalized derivatives. Protocol selection depends on the desired downstream application (lipophilicity vs. chemical reactivity).
References
-
Krutošíková, A., et al. (1993). Synthesis and Reactions of Furo[3,2-b]pyrrole Type Aldehydes. Collection of Czechoslovak Chemical Communications.[1]
-
Krutošíková, A. (2025/Updated).[2] Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications.[3] MDPI Molecules.
-
Sleziak, R., et al. (1999). Synthesis and reactions of furo[3,2-b]pyrrole derivatives. Arkivoc.
-
PubChem. (2025). Compound Summary: this compound.[3][4][5][6] National Library of Medicine.
Sources
- 1. CCCC 1993, Volume 58, Issue 9, Abstracts pp. 2139-2149 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 2. Synthesis and Reactions of Furo[3,2-b]Pyrrole Type Aldehydes. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 001chemical.com [001chemical.com]
Application Note: Engineering Furo[3,2-b]pyrrole Scaffolds for Advanced Fluorescent Probes
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist in probe development, I frequently encounter the photophysical limitations of traditional cyanine or rhodamine dyes—namely, rapid photobleaching, poor tissue penetration, and high blinking rates in single-molecule regimes. To overcome these bottlenecks, the furo[3,2-b]pyrrole heteropentalene system has emerged as a privileged, highly versatile scaffold[1].
By fusing an electron-rich furan ring with a pyrrole moiety, this scaffold enforces strict molecular coplanarity. This structural rigidity fundamentally restricts intramolecular rotation, thereby minimizing non-radiative decay pathways and maximizing fluorescence quantum yields[2]. Furthermore, the five potential reactive sites on the furo[3,2-b]pyrrole core allow for precise electronic tuning via the push-pull effect, enabling massive Stokes shifts and emission wavelengths that can be pushed deep into the Far-Red and Near-Infrared (NIR) windows[1][2].
Photophysical Profiling & Quantitative Benchmarks
The versatility of the furo[3,2-b]pyrrole core allows it to be functionalized for diverse applications, ranging from super-resolution microscopy to environmental ion sensing. Below is a synthesized benchmark of leading probe architectures derived from this scaffold.
| Probe Architecture | Target Analyte / Application | Emission Window | Key Photophysical Advantage | Ref |
| PGD-KFL | Single-molecule optical imaging | Far-Red (~650 nm) | Minimally blinking, water-soluble via polyglycerol dendrimer, matches Cy5 photostability. | [3] |
| KFCA | Intracellular Calcium (Ca²⁺) | Near-Infrared (NIR) | Avoids cellular autofluorescence; enables multicolour deep-tissue imaging. | [4] |
| FG-Series | Phosphate (PO₄³⁻) & Carbonate (CO₃²⁻) | Dual-channel | Glucosamine-conjugated naphthimidazole core for ratiometric dual-ion detection. | [5] |
| F2-Derivative | Cu²⁺, Hg²⁺, Ni²⁺, PO₄³⁻ | Colorimetric shift | Multi-ion naked-eye responsiveness via thiocarbohydrazone functionalization. | [6] |
Probe Engineering Workflow
The development of a furo[3,2-b]pyrrole probe requires a highly orchestrated workflow, moving from rigid core synthesis to predictive computational modeling, and finally to empirical biological validation.
Workflow for developing furo[3,2-b]pyrrole-based fluorescent probes from synthesis to imaging.
Signal Transduction Mechanisms
For ion-sensing applications (such as the KFCA calcium probe or the FG-series), the furo[3,2-b]pyrrole scaffold typically relies on Photoinduced Electron Transfer (PET) . In the unbound state, lone-pair electrons from the receptor moiety quench the fluorophore. Analyte binding restricts this transfer, restoring the highly fluorescent state.
Mechanism of Photoinduced Electron Transfer (PET) modulation in furo[3,2-b]pyrrole probes.
Self-Validating Experimental Protocols
Protocol A: Hemetsberger-Knittel Synthesis of the Furo[3,2-b]pyrrole Core
Causality & Rationale: The Hemetsberger-Knittel protocol is the gold standard for synthesizing the 1:1 heteroatom core[2]. We choose this route because it efficiently cyclizes azidoacrylates into the fused heteropentalene system without harsh organometallic reagents, preserving the delicate 5-carboxylate reactive site for downstream functionalization[1].
-
Nucleophilic Substitution: React the halogen-containing aliphatic carboxylic acid ester with sodium azide in a polar aprotic solvent (e.g., DMF) at 0°C to form the azidoacetate.
-
Knoevenagel Condensation: Condense the azidoacetate with a substituted furan-2-carboxaldehyde in the presence of a mild base (e.g., sodium ethoxide) at -10°C.
-
Thermolysis (Cyclocondensation): Dissolve the resulting azidoacrylate in a high-boiling solvent (e.g., toluene or xylene) and reflux (110–140°C) for 2–4 hours. The thermal decomposition of the azide generates a nitrene intermediate, which rapidly inserts into the furan ring to yield the furo[3,2-b]pyrrole core[2].
-
Validation Checkpoint: A self-validating synthesis must be confirmed via ¹H-NMR. The successful formation of the core is indicated by the appearance of a characteristic broad singlet for the pyrrole N-H proton (~11.5 ppm) and the distinct downfield shifts of the furan/pyrrole backbone protons (~7.3–8.8 ppm)[7].
Protocol B: Single-Molecule Photostability & Blinking Assay
Causality & Rationale: To ensure the probe is viable for super-resolution microscopy (e.g., STORM), we must quantify its photon budget and off-state duration. The rigidified π-conjugated system of furo[3,2-b]pyrrole suppresses non-radiative triplet-state trapping, which is the primary mechanistic cause of fluorophore blinking[3].
-
Surface Passivation: Coat a glass coverslip with biotinylated BSA, followed by a streptavidin wash to create a highly specific, low-background immobilization matrix.
-
Probe Immobilization: Dilute the biotinylated furo[3,2-b]pyrrole probe (e.g., PGD-KFL) to a 50 pM concentration in PBS and incubate on the coverslip for 5 minutes to achieve single-molecule spatial separation[3].
-
TIRF Microscopy: Excite the sample using a 640 nm laser under Total Internal Reflection Fluorescence (TIRF) mode. Acquire a time-lapse sequence at 30 ms exposure for 5,000 frames.
-
Validation Checkpoint: Run a standard Cy5 dye in parallel as an internal control. The assay is validated if the furo[3,2-b]pyrrole probe demonstrates a continuous emission trace with >3-fold fewer dark-state (blinking) excursions compared to the Cy5 control prior to irreversible photobleaching[3].
Protocol C: Live-Cell Multicolour Imaging & Target Validation
Causality & Rationale: NIR probes like KFCA require precise intracellular loading without disrupting cell viability. We utilize the AM-ester (acetoxymethyl) derivative to temporarily mask the probe's polar carboxylates, allowing passive diffusion across the hydrophobic lipid bilayer. Once inside, endogenous intracellular esterases cleave the AM groups, trapping the active, ion-sensitive probe in the cytosol[4].
-
Probe Loading: Seed HeLa cells in a glass-bottom confocal dish. Incubate with 5 µM of the AM-esterified furo[3,2-b]pyrrole probe in serum-free DMEM containing 0.02% Pluronic F-127 for 30 minutes at 37°C.
-
Equilibration: Wash the cells three times with DPBS to remove extracellular background dye. Incubate in standard culture media for an additional 20 minutes to allow complete intracellular esterase cleavage[4].
-
Confocal Imaging & Stimulation: Image the cells using a confocal laser scanning microscope (excitation: 633 nm; emission: 650–750 nm). To test responsiveness, spike the media with 5 µM ionomycin and 2 mM CaCl₂.
-
Validation Checkpoint: The system is self-validating through dynamic response. A sudden, quantifiable spike in NIR fluorescence intensity upon ionomycin-induced Ca²⁺ influx confirms that the probe is both properly localized in the cytosol and functionally unquenched by the target analyte[4].
References
-
Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI. 1
-
A dendritic single-molecule fluorescent probe that is monovalent, photostable, and minimally blinking. PMC. 3
-
Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives. ResearchGate. 2
-
Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. NIH. 7
-
A Glucosamine-Based Furo[3,2-b] pyrrole-Naphthimidazole Fluorescent Probe for Dual Detection of Phosphate and Carbonate Ions in Environmental and Biological Systems. Scilit / Elsevier. 5
-
A Near-Infrared Fluorescent Calcium Probe: a New Tool for Intracellular Multicolour Ca Imaging. The Royal Society of Chemistry. 4
-
Novel Furo[3,2-b]Pyrrole Thiocarbohydrazone as a Multi-Ion Responsive Colorimetric Chemosensor for Copper, Mercury, Nickel, and Phosphate Ions. ResearchGate. 6
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A dendritic single-molecule fluorescent probe that is monovalent, photostable, and minimally blinking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hemetsberger-Knittel Cyclization
Ticket ID: HK-OPT-2024 Subject: Yield Optimization & Troubleshooting for Indole-2-Carboxylate Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Tar" Problem
Welcome to the technical support center. If you are accessing this guide, you are likely facing the classic Hemetsberger-Knittel (HK) dilemma: your aldehyde condensed (mostly), but the thermolysis step resulted in a black, intractable tar instead of your crystalline indole.
The Hemetsberger-Knittel reaction is a high-reward, high-risk sequence. It remains the premier method for synthesizing 2-substituted indoles, particularly those with substitution patterns difficult to access via Fischer indolization. However, it relies on a highly reactive vinyl nitrene intermediate that is just as likely to polymerize as it is to cyclize.
This guide breaks down the failure points in the two critical phases: Condensation and Cyclization .
Module 1: The Condensation Phase (Formation of -Azidocinnamate)
User Complaint: "I have low conversion of aldehyde to the vinyl azide intermediate, or the product decomposes during isolation."
Root Cause Analysis
The initial Knoevenagel condensation between the aromatic aldehyde and ethyl azidoacetate is often run under basic conditions (NaOEt/EtOH).
-
Base Sensitivity: Ethyl azidoacetate is base-sensitive and can self-condense or decompose before reacting with sterically hindered or electron-rich aldehydes.
-
Temperature: Standard protocols often suggest
C to C. If the temperature spikes, the azidoacetate decomposes explosively or polymerizes.
Protocol Optimization: The "Two-Step" Modification
Do not rely on the standard "one-pot" condensation for difficult substrates. Use the Low-Temperature Aldol + Dehydration method to protect the azide functionality.
Recommended Workflow:
-
Aldol Addition: React aldehyde and ethyl azidoacetate with NaOEt in EtOH at -78°C to -50°C . This traps the intermediate alcohol (ethyl 2-azido-3-hydroxy-3-arylpropanoate) without eliminating water immediately, preventing side reactions.
-
Mesylation/Elimination: Treat the isolated alcohol with MsCl/Et
N to force elimination to the alkene under mild conditions.
Troubleshooting Table: Condensation
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Azidoacetate decomposition. | Use Excess Reagent: Increase ethyl azidoacetate to 4.0 equiv. Add dropwise very slowly to keep local concentration of base low. |
| No Reaction (Electron Rich) | Aldehyde deactivation. | Change Base: Switch from NaOEt to stronger, non-nucleophilic bases like LiHMDS or KOtBu in THF at -78°C. |
| Product is an Oil/Gum | Ignore it: Both |
Module 2: The Cyclization Phase (Thermolysis)
User Complaint: "My vinyl azide is pure, but refluxing in xylene gives me 20% yield and a lot of black sludge."
The Mechanism & The Danger Zone
The yield-killing step is the formation of the Nitrene .
-
Singlet Nitrene: The desired species that inserts into the C-H bond.
-
Triplet Nitrene: If the singlet relaxes to the triplet state (favored by collisions/high concentration), it acts as a diradical, leading to polymerization (tar).
Visualizing the Pathway:
Figure 1: Mechanistic pathway of the HK reaction. The red dashed line represents the primary yield-loss vector (intermolecular polymerization).
Critical Protocol: High Dilution Thermolysis
The most common error is running the reaction at 0.1 M - 0.5 M. This guarantees polymerization.
The "High Dilution" Standard:
-
Concentration: Must be
0.05 M (ideally 0.01 M). -
Solvent: Xylene (bp 140°C) is standard, but Mesitylene (bp 165°C) or 1,2-Dichlorobenzene (bp 180°C) are superior for sterically hindered substrates requiring higher activation energy.
-
Addition Mode: Do not dump the azide into the hot solvent.
-
Correct Method: Heat the solvent to reflux first. Add the vinyl azide (dissolved in a small amount of solvent) dropwise over 1–2 hours via a syringe pump. This ensures the instantaneous concentration of nitrene remains near zero.
-
Module 3: Advanced Optimization (Catalysis)
User Complaint: "My substrate is thermally unstable. I cannot heat it to 140°C."
If your molecule contains heat-sensitive moieties (Boc groups, halides), thermal cyclization is not viable. You must switch to Transition Metal Catalysis .
Rhodium-Catalyzed Cyclization
Driver and co-workers demonstrated that Rh(II) carboxylates can catalyze the decomposition of vinyl azides at significantly lower temperatures (
Protocol (Rh-Catalyzed):
-
Catalyst:
(Rhodium(II) perfluorobutyrate) at 1–2 mol%. -
Solvent: Fluorobenzene or DCE.
-
Temp: 60°C.
-
Mechanism: The metal stabilizes the nitrene (forming a metal-nitrenoid), preventing triplet relaxation and polymerization.
Decision Tree: Selecting Conditions
Figure 2: Process selection guide based on substrate stability and scale.
Frequently Asked Questions (FAQ)
Q: Can I use commercial ethyl azidoacetate solution in toluene? A: Yes, and it is recommended for safety. Pure ethyl azidoacetate is a shock-sensitive explosive. However, ensure you account for the toluene volume when calculating your "High Dilution" parameters.
Q: My reaction stalls at the azirine intermediate. Why? A: The ring expansion from azirine to indole requires heat or Lewis acid activation. If you see the azirine (often distinct NMR signals), simply heat longer or increase the temperature by switching from Toluene to Xylene.
Q: Can I perform this on a multi-gram scale? A: Batch thermolysis on a large scale is dangerous due to nitrogen gas evolution and potential exotherms. Continuous Flow Chemistry is the industry standard for scaling this reaction. It allows for high temperatures and precise residence times without the accumulation of explosive intermediates.
References
-
Hemetsberger, H., & Knittel, D. (1972).[1] Synthese und Thermolyse von
-Azidoacrylestern.[1][2] Monatshefte für Chemie, 103, 194–204.[1] -
Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045–1075.
-
Stokes, B. J., Dong, H., Leslie, B. E., Pumphrey, A. L., & Driver, T. G. (2007). Rh2(II)-Catalyzed Synthesis of Indoles from Styryl Azides. Journal of the American Chemical Society, 129(24), 7500–7501.
-
Hickey, M. R., & Allwein, S. P. (2012). Safety Assessment of the Hemetsberger–Knittel Synthesis of Indoles. Organic Process Research & Development, 16(11), 1800–1804.
-
Gilchrist, T. L. (2001).[1] Activated 2H-Azirines as Dienophiles and Electrophiles.[1] Aldrichimica Acta, 34(2), 51.
Sources
Technical Support Center: Optimizing Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Status: Operational Operator: Senior Application Scientist Ticket ID: EAS-REGIO-OPT-001
Introduction
Welcome to the EAS Optimization Support Center. In drug discovery and fine chemical synthesis, separating regioisomers (ortho/meta/para) is often the most costly step in a workflow. A 60:40 mixture is not a result; it is a separation problem.
This guide moves beyond textbook theory to address the practical "pain points" of regiocontrol. We focus on manipulating kinetics, thermodynamics, and steric environments to force the outcome you need.
Module 1: Diagnostic Workflow
Before altering your reaction conditions, identify the root cause of your selectivity loss using this decision matrix.
Figure 1: Diagnostic Logic Tree for isolating the mechanistic cause of regioselectivity failure.
Module 2: The Ortho/Para Battle
The Issue
You are performing an EAS on a monosubstituted benzene (e.g., Toluene) and getting a statistical mixture.
-
Theoretical Expectation: 2:1 Ortho:Para ratio (due to two ortho sites vs. one para site).[1]
-
Reality: Often ~60% Ortho, ~40% Para.[1] Separation is difficult due to similar boiling points.
Troubleshooting Protocol
1. Steric Tuning (The "Bulking Up" Strategy)
If you require the Para isomer, you must render the ortho position inaccessible.
-
Mechanism: Increase the steric bulk of the electrophile.
-
Evidence: In Friedel-Crafts alkylation, switching from a methyl halide to a tert-butyl halide shifts the major product from ortho/para mixtures to almost exclusive para-substitution due to the inability of the bulky
-butyl cation to approach the ortho site [1].
2. Shape-Selective Catalysis (The "Zeolite Cage")
For industrial or scalable applications, homogeneous Lewis acids (
-
Technique: Use ZSM-5 Zeolites.[2]
-
Why it works: The pore channels of ZSM-5 are approximately 5.5 Å.[2] The para-isomer of dialkylbenzenes fits through these channels and can diffuse out. The ortho-isomer is too bulky to navigate the channel, effectively trapping the transition state or forcing isomerization back to the para form before elution [2].
| Parameter | Standard Lewis Acid ( | Shape-Selective Zeolite (ZSM-5) |
| Selectivity | Thermodynamic/Kinetic Control | Diffusional Control |
| Typical p/o Ratio | 1.5 : 1 | > 4 : 1 (often >90% para) |
| Workup | Aqueous Quench (Waste heavy) | Filtration (Catalyst reusable) |
Module 3: Controlling Poly-Substitution
The Issue
"I cannot stop the reaction at the mono-substituted product."
Root Cause Analysis
This is the classic Friedel-Crafts Alkylation pitfall. The alkyl group introduced is an electron-donating group (EDG).
-
Product: Toluene (Methyl group activates the ring via hyperconjugation).
-
Result: The product is more nucleophilic than the starting material (
), leading to runaway poly-alkylation.
The "Self-Validating" Protocol: Acylation-Reduction
To guarantee mono-substitution, you must alter the electronic nature of the intermediate product.
Step 1: Friedel-Crafts Acylation
Use an acyl chloride (
-
Mechanism: The resulting ketone is strongly electron-withdrawing (deactivating).
-
Result: The product is less reactive than the starting material. The reaction naturally stops at mono-substitution.
Step 2: Reduction Reduce the ketone to an alkyl group using Clemmensen (Zn(Hg), HCl) or Wolff-Kishner conditions.
Comparison of Kinetics:
| Reaction Type | Product Reactivity | Outcome |
| Alkylation | Activated ( | Mixture of mono/di/tri-alkylated products. |
| Acylation | Deactivated ( | Exclusive Mono-substitution. |
Module 4: Advanced Strategy - The Blocking Group
The Issue
"I need the Ortho product pure, but Para is favored," OR "I need a 1,2,3-trisubstituted pattern that defies standard directing rules."
The Solution: Reversible Sulfonation
Sulfonic acid (
Visual Protocol: Synthesis of o-Bromotoluene
Figure 2: The "Blocking Group" workflow. Sulfonic acid is used as a temporary shield for the para-position.
Step-by-Step Protocol
-
Blocking: Treat the arene with fuming sulfuric acid (
).-
Checkpoint: Monitor by TLC. The product will be very polar (low
). Ensure full conversion to the para-sulfonic acid (thermodynamic product).
-
-
Substitution: Perform your desired EAS (e.g., Bromination).[1]
-
Logic: The
is a meta-director, and the Methyl is an ortho/para-director. Crucially , the position ortho to the Methyl is meta to the Sulfonic acid. The directing effects reinforce each other!
-
-
Deprotection: Heat the substrate in dilute aqueous acid (steam distillation).
FAQs: Rapid Fire Troubleshooting
Q: My reaction yields are low when using Nitro- compounds. Why? A: Nitro groups are strong deactivators. If you are trying to perform a Friedel-Crafts reaction on nitrobenzene, it will fail. The ring is too electron-poor to attack the Lewis Acid complex. Solution: Perform the alkylation/acylation before nitration.
Q: Can I predict regioselectivity computationally before running the reaction? A: Yes. Modern semi-empirical methods like RegioSQM (Regioselectivity by Semi-Empirical Quantum Mechanics) can predict the site of electrophilic attack with >80% accuracy by calculating the proton affinity of specific carbons [4].[9]
Q: How does temperature affect the Ortho/Para ratio? A:
-
Low Temp (Kinetic Control): Favors the fastest forming product (often ortho due to statistical probability, unless sterics are extreme).
-
High Temp (Thermodynamic Control): Favors the most stable product (usually para due to lower steric strain).
-
Note: In Sulfonation, low temp gives ortho-naphthalene sulfonic acid; high temp gives para [5].
References
-
Master Organic Chemistry. (2018). The Ortho-Para Ratio in Electrophilic Aromatic Substitution.[1][3][4][7][8][10][11][12]Link
-
Royal Society of Chemistry. (2002). Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions.[13][14] Green Chemistry. Link
-
LibreTexts Chemistry. (2023). Blocking Groups in Aromatic Substitution.[1][6][15]Link
-
National Institutes of Health (PMC). (2018). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions.Link
-
Chemistry Steps. (2022). Ortho, Para, Meta - Directors in Electrophilic Aromatic Substitution.[5][7][8][12][15]Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Blocking Groups - Sulfonic Acid Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 12. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Resolving Furopyrrole Solubility Challenges: A Technical Support Guide
Welcome to the Technical Support Center dedicated to addressing the solubility challenges of furopyrrole compounds in organic solvents. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of heterocyclic compounds. Here, we will delve into the underlying reasons for solubility issues and provide practical, field-proven troubleshooting strategies and detailed experimental protocols to ensure the successful progression of your research.
Introduction to Furopyrrole Solubility
Furopyrroles, a class of fused heterocyclic compounds containing both furan and pyrrole rings, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1] However, the planar, aromatic nature of the furopyrrole core, combined with various functional group substitutions, can often lead to poor solubility in common organic solvents, posing a significant hurdle for synthesis, purification, and biological screening.
This guide will provide you with the expertise to anticipate and resolve these solubility issues, ensuring that your experimental workflow remains efficient and your results are reliable.
Frequently Asked Questions (FAQs)
Q1: Why is my furopyrrole derivative insoluble in common organic solvents like dichloromethane (DCM) or methanol?
A1: The solubility of furopyrrole derivatives is governed by a delicate balance of intermolecular forces. Several factors could be contributing to poor solubility:
-
High Crystallinity: The planar structure of the furopyrrole core can promote efficient crystal packing, leading to a stable crystal lattice that is difficult to disrupt with solvent molecules.
-
Polarity Mismatch: While the furan and pyrrole rings themselves have some polarity, the overall polarity of your molecule is heavily influenced by its substituents. A highly non-polar furopyrrole derivative will not readily dissolve in a polar solvent like methanol, and vice-versa. The general principle of "like dissolves like" is a good starting point for solvent selection.[2]
-
Hydrogen Bonding: The pyrrole nitrogen can act as a hydrogen bond donor, and the furan oxygen as a hydrogen bond acceptor. In the solid state, strong intermolecular hydrogen bonding can lead to low solubility.
-
π-π Stacking: The aromatic nature of the furopyrrole system can lead to π-π stacking interactions between molecules, further stabilizing the solid state and hindering dissolution.
Q2: I have a crude reaction mixture containing my furopyrrole product, and it has precipitated. How can I get it back into solution for purification?
A2: This is a common scenario. The first step is to try and redissolve the precipitate in the original reaction solvent, perhaps with gentle heating. If that fails, a systematic approach to finding a suitable solvent or solvent system is necessary. Refer to the "Troubleshooting Guide: Systematic Approach to Solvent Screening" section below for a detailed workflow.
Q3: Can the substitution pattern on my furopyrrole ring system affect its solubility?
A3: Absolutely. The nature and position of substituents play a crucial role in determining the solubility of a furopyrrole derivative. For instance, the introduction of polar functional groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase solubility in polar solvents.[3] Conversely, long alkyl chains or large aromatic groups will increase lipophilicity and favor solubility in non-polar solvents.[4][5] The position of the substituent can also influence intermolecular interactions and crystal packing, thereby affecting solubility.[4][5]
Q4: Are there any "go-to" solvents for furopyrrole compounds?
A4: While there is no universal solvent, some are more commonly successful than others. Based on the general solubility of pyrrole and furan, good starting points for furopyrroles include:[6][7]
-
Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often effective due to their ability to disrupt intermolecular forces. However, be mindful of their high boiling points, which can complicate product isolation.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform can be effective, particularly for less polar derivatives.
-
Ethers: Tetrahydrofuran (THF) and 1,4-dioxane are moderately polar and can be good choices.
-
Alcohols: Ethanol and methanol can be useful, especially if the furopyrrole has hydrogen bonding capabilities.[8]
It is crucial to consider the downstream application when selecting a solvent. For biological assays, even trace amounts of solvents like DMSO can have an effect, so it's important to choose a solvent that is compatible with your experimental system.[9]
Troubleshooting Guide: A Systematic Approach to Solubility Issues
When faced with a poorly soluble furopyrrole, a systematic approach is key to finding a solution efficiently.
Initial Assessment
-
Visual Inspection: Examine the solid material. Is it crystalline or amorphous? Crystalline materials are often more challenging to dissolve.
-
Review the Structure: Analyze the chemical structure of your furopyrrole derivative. Identify the key functional groups and predict its overall polarity.
-
Consult the Literature: If you are working with a known compound or a close analog, search for literature precedents on its synthesis and handling, which may include information on suitable solvents.
Experimental Troubleshooting Workflow
If your furopyrrole derivative remains insoluble after initial attempts with common solvents, follow this workflow:
Caption: A logical workflow for troubleshooting furopyrrole solubility issues.
Detailed Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
Objective: To identify a suitable solvent or solvent system for a poorly soluble furopyrrole derivative.
Materials:
-
Your furopyrrole compound (a few milligrams)
-
A selection of organic solvents (see table below)
-
Small vials (e.g., 1-2 mL)
-
Vortex mixer
-
Heat gun or water bath
Procedure:
-
Place a small, accurately weighed amount of your furopyrrole (e.g., 1-2 mg) into several individual vials.
-
Add a measured volume of a single solvent to each vial (e.g., 0.5 mL).
-
Vortex each vial vigorously for 1-2 minutes at room temperature.
-
Observe for dissolution. If the compound dissolves, it is soluble in that solvent at that concentration.
-
If the compound does not dissolve, gently warm the vial with a heat gun or in a water bath while continuing to agitate. Caution: Be mindful of the solvent's boiling point and flammability.
-
If the compound dissolves upon heating, allow the vial to cool to room temperature and observe if the compound precipitates. If it remains in solution, you have identified a suitable solvent, although heating may be required for initial dissolution.
-
If the compound remains insoluble, proceed to Protocol 2.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Properties to Consider |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High boiling points, may be difficult to remove. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Can engage in hydrogen bonding. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good for a wide range of polarities, can be toxic. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderately polar, can form peroxides. |
| Aromatic | Toluene, Xylenes | Good for non-polar compounds, high boiling points. |
| Hydrocarbons | Hexanes, Heptane | For highly non-polar compounds. |
Protocol 2: Co-Solvent System Screening
Objective: To find a mixture of solvents that can dissolve a furopyrrole derivative that is insoluble in a single solvent.
Procedure:
-
Based on the results of Protocol 1, select a primary solvent in which your compound is partially soluble or swells.
-
In a vial containing your compound and the primary solvent, add a co-solvent dropwise while vortexing. A good co-solvent is one in which your compound is highly soluble. For example, if your compound is poorly soluble in DCM, you might add small amounts of DMF or DMSO as a co-solvent.
-
Continue adding the co-solvent until the compound dissolves.
-
Record the approximate ratio of the two solvents. This ratio can then be used for larger-scale dissolutions.
Protocol 3: Sonication-Assisted Dissolution
Objective: To use ultrasonic energy to aid in the dissolution of a stubborn furopyrrole derivative.
Procedure:
-
Prepare a suspension of your furopyrrole in a chosen solvent or co-solvent system in a vial.
-
Place the vial in an ultrasonic bath.
-
Turn on the sonicator. The high-frequency sound waves will create cavitation bubbles that help to break up the solid particles and enhance dissolution.
-
Sonicate for 5-15 minutes, monitoring for dissolution. Be aware that sonication can gently heat the sample.
Advanced Strategies
For particularly challenging cases, consider the following advanced strategies:
-
pH Modification: If your furopyrrole derivative contains an acidic or basic functional group, adjusting the pH of the solution can dramatically increase its solubility.[10] For an acidic compound, adding a small amount of an organic base (e.g., triethylamine) can deprotonate it, forming a more soluble salt. For a basic compound, adding a mild organic acid (e.g., acetic acid) can lead to the formation of a soluble salt.
-
Use of Surfactants: In some cases, particularly for dissolution in aqueous-organic mixtures, the addition of a small amount of a surfactant can aid in solubilization by forming micelles that encapsulate the furopyrrole.
-
Structural Modification: If solubility issues persist and are hindering your research, it may be necessary to consider synthesizing a more soluble analog by incorporating solubilizing groups into the molecular structure.
Conclusion
Resolving the solubility issues of furopyrrole derivatives is often a matter of systematic experimentation and a good understanding of the underlying chemical principles. By following the troubleshooting guides and experimental protocols outlined in this technical support center, you will be well-equipped to tackle these challenges and advance your research with this versatile class of compounds.
References
-
PharmaTutor. (2012). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. [Link]
-
PYRROLE, THIOPHENE AND FURAN. (n.d.). Retrieved from [Link]
-
MDPI. (2025). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. [Link]
-
PMC. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]
-
Biosynce Blog. (2025). What is the solubility of pyrrole in different solvents?[Link]
-
Chemistry Stack Exchange. (2022). Solubility of pyridine and pyrrole in water. [Link]
-
MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. [Link]
-
Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). Retrieved from [Link]
-
Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. [Link]
-
PMC. (n.d.). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?[Link]
-
ResearchGate. (2025). Solvent selection for pharmaceuticals. [Link]
-
Solubility of Things. (n.d.). Proline. [Link]
-
Heterocyclic Compounds. (n.d.). Retrieved from [Link]
-
Frontiers. (2026). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. [Link]
-
ResearchGate. (n.d.). Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. [Link]
-
PYRROLE, FURAN AND THIOPHENE DERIVATIVES#. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). Furopyrrole. [Link]
-
PubMed. (2026). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. [Link]
-
ResearchGate. (2026). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. [Link]
-
Frontiers. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. [Link]
-
ResearchGate. (n.d.). Solvent-free synthesis of a series of pyrrole derivatives using...[Link]
-
ResearchGate. (n.d.). Effect of the size of N-substitution in pyrrole on directing electrophiles to the C-positions of the ring. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Frontiers | Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds [frontiersin.org]
- 5. Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. repository.limu.edu.ly [repository.limu.edu.ly]
- 8. biosynce.com [biosynce.com]
- 9. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uop.edu.pk [uop.edu.pk]
stabilizing 4H-furo[3,2-b]pyrrole against oxidative degradation
Status: Operational Ticket ID: FP-STAB-404 Subject: Prevention of Oxidative Degradation and Acid-Catalyzed Decomposition in Furo[3,2-b]pyrrole Scaffolds.[1]
Executive Summary: The Stability Paradox
Welcome to the 4H-furo[3,2-b]pyrrole technical support hub. If you are here, you have likely experienced the "black tar" phenomenon where your pristine white/yellow crystals degrade into an insoluble dark resin within hours (or minutes).
The Core Issue: this compound is an electron-rich
-
Oxidative Polymerization: Rapid formation of radical cations upon exposure to air (
).[1] -
Acid Sensitivity: The furan oxygen donates electron density into the ring, making the system susceptible to acid-catalyzed ring-opening and subsequent polymerization.
This guide provides the protocols required to stabilize this scaffold during synthesis, purification, and storage.
Module A: Structural Engineering (Pre-Synthesis)
User Issue: "I cannot isolate the parent this compound; it decomposes immediately."
Root Cause Analysis: The parent unsubstituted scaffold is kinetically unstable in air.[1] The electron density at the
Solution: You must lower the HOMO energy level through structural modification before attempting isolation.[1]
Stability Comparison Table
| Derivative Type | Substituent Pattern | Relative Stability | Handling Requirement |
| Parent Scaffold | Unsubstituted (NH, CH) | Critical (< 1 hr in air) | Glovebox only.[1] Degassed solvents.[1] |
| N-Protected | N-Boc, N-Tosyl, N-Acetyl | Moderate (Days/Weeks) | Standard Schlenk techniques. |
| C-Ester Stabilized | C-5 Carboxylate (EWG) | High (Months/Years) | Bench stable (solid state).[1] |
| Fully Aromatized | N-Aryl + C-Aryl | High | Bench stable.[1] |
Mechanism of Stabilization
To stabilize the ring, you must withdraw electron density. The most effective strategy is placing an Electron Withdrawing Group (EWG) at the C-5 position or protecting the Nitrogen.
Figure 1: The oxidative degradation pathway versus the stabilization strategy via HOMO energy reduction.
Module B: Purification Protocols (The "Basified Silica" Rule)
User Issue: "My product streaked on the TLC plate and vanished on the column. I recovered nothing."
Root Cause Analysis: Standard silica gel is slightly acidic (pH 4-5).[1] This acidity is sufficient to protonate the furan ring or the pyrrole backbone, catalyzing ring-opening or polymerization (the "vanishing" effect).
Corrective Protocol: Basified Silica Chromatography You must neutralize the stationary phase before introducing your compound.[1]
Step-by-Step Protocol
-
Slurry Preparation:
-
Column Packing:
-
Pour the slurry into the column.
-
Flush the column with at least 3 column volumes (CV) of the Et3N/solvent mixture. This ensures the basic amine neutralizes all acidic silanol sites.[1]
-
-
Loading & Elution:
-
Alternative:
Module C: Environmental Control (Handling & Storage)
User Issue: "The oil turned red/brown while sitting on the bench."
Root Cause Analysis: Auto-oxidation.[1] Even trace oxygen in "sealed" flasks can initiate radical chain reactions in the liquid phase.
The Freeze-Pump-Thaw (FPT) Protocol
For storing liquid derivatives or oils, simple nitrogen flushing is insufficient. You must remove dissolved oxygen.[1]
-
Setup: Place the compound in a Schlenk tube or heavy-walled ampoule. Connect to a high-vacuum Schlenk line.
-
Freeze: Submerge the vessel in liquid nitrogen (
) until the solvent is frozen solid. -
Pump: Open the stopcock to high vacuum (10–15 mins). This removes gas from the headspace.[1]
-
Thaw: Close the stopcock. Remove from
and thaw in a warm water bath. Crucial: Dissolved gas bubbles will release from the liquid into the headspace. -
Repeat: Cycle steps 2–4 at least three times .
-
Backfill: Backfill with high-purity Argon (heavier than air, providing a better blanket than Nitrogen).[1]
Figure 2: The Freeze-Pump-Thaw cycling workflow for removing dissolved oxygen.[1]
Frequently Asked Questions (FAQ)
Q: Why does my furo[3,2-b]pyrrole turn red before turning black? A: The red color is characteristic of the radical cation species formed during the initial oxidation step. This is a warning sign. If you see red, immediately quench with a reducing agent or remove oxygen, though polymerization is likely already underway.
Q: Can I use DMSO or DMF as solvents? A: Use with caution. DMSO can act as a mild oxidant under certain conditions.[1] Furthermore, removing high-boiling solvents requires heat, which accelerates degradation. We recommend THF or Dichloromethane , which can be removed at low temperatures.[1]
Q: Is the 1,4-isomer (furo[3,2-b]) less stable than the 1,6-isomer (furo[2,3-b])? A: generally, Yes . Theoretical calculations (AM1/DFT) and experimental data suggest the 1,4-system has a higher electron density at the reactive carbons and a less favorable resonance stabilization energy compared to the 1,6-isomer [1].
Q: How do I store the final product long-term? A:
-
Solid State: Ideally crystalline.[1][2] Amorphous solids degrade faster due to higher surface area/oxygen permeability.[1]
-
Temperature: -20°C is mandatory.
-
Light: Amber vials or foil-wrapped containers (UV light promotes radical formation).[1]
References
-
Krutosíková, A. , et al. (1997).[1] "Synthesis and Reactions of Furo[2,3-b]pyrroles." Molecules, 2, 69-79. Link[1]
- Grounding: Establishes the comparative stability of the [3,2-b] vs [2,3-b] isomers and synthetic p
- Sleziak, R., & Krutosíková, A. (1999). "Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles." Collection of Czechoslovak Chemical Communications, 64(7), 1135-1146.
-
BenchChem Technical Support . (2025). "Purification of Acid-Sensitive Pyrrole Derivatives." Link[1]
-
Grounding: General protocols for basified silica chromatography for acid-sensitive heterocycles.[1]
-
-
Zhu, X. , et al. (2023).[1][3] "Chalcogenopheno[3,2-b]pyrrole-Containing Organic Semiconductors." ACS Applied Materials & Interfaces.[1] Link[1]
- Grounding: Modern application of these scaffolds in electronics, highlighting the necessity of N-alkylation/aryl
Sources
purification techniques for furo[3,2-b]pyrrole reaction mixtures
Technical Support Center: Furo[3,2-b]pyrrole Purification
Status: ● Operational | Current Wait Time: 0 min Agent: Senior Application Scientist (Ph.D., Organic Chemistry)
Welcome to the Purification Help Desk
You have reached the specialized support unit for fused heterocycle isolation. We understand that furo[3,2-b]pyrroles are deceptively challenging. While they are isosteres of indoles, their electron-rich nature makes them susceptible to oxidative polymerization ("black tar formation") and acid-catalyzed decomposition during standard chromatography.[1]
This guide treats your purification challenges as "support tickets." Locate your specific issue below for immediate troubleshooting protocols.
Part 1: Triage & Quick Diagnostics
Symptom Checker: Identify your issue to jump to the correct protocol.
| Observation | Probable Cause | Recommended Protocol |
| Product turns black/brown on the TLC plate or column. | Acid-catalyzed polymerization on silica.[1] | Protocol A: Amine-Deactivated Silica |
| Two spots with identical | Regioisomer presence ([3,2-b] vs. [2,3-b]). | Protocol B: Fractional Crystallization |
| Crude mixture is a viscous dark oil that won't solidify. | Oligomer contamination preventing lattice formation.[1] | Protocol C: Trituration & Solvent Switching |
| Loss of product during evaporation (volatile/sublimation). | High vapor pressure of non-polar derivatives.[1] | Protocol D: Controlled Vacuum Isolation |
Part 2: Detailed Troubleshooting Protocols
Ticket #101: "My product decomposed on the silica column."[1]
Diagnosis:
Furo[3,2-b]pyrroles are
Solution: Protocol A (The "Buffered" Column) Do not use standard silica gel without modification.[1]
Step-by-Step Workflow:
-
Slurry Preparation: Suspend your silica gel in the non-polar component of your mobile phase (e.g., Hexanes or Toluene).[1]
-
Deactivation: Add 1% v/v Triethylamine (Et3N) or 1% Pyridine to the slurry.[1] Stir for 5 minutes. This neutralizes active silanol sites.[1]
-
Packing: Pour the column. Flush with 2 column volumes (CV) of the mobile phase containing 0.5% Et3N.[1]
-
Elution: Run your gradient. You may remove the base from the eluent once the product begins to elute, but keeping 0.1% Et3N is safer for sensitive substrates.[1]
-
Alternative: If the compound is extremely labile, switch to Neutral Alumina (Brockmann Grade III) .[1]
Expert Tip: If your product is an aldehyde derivative (common in Vilsmeier-Haack intermediates), avoid primary amines like ethylamine as modifiers; they will form imines.[1] Use Triethylamine exclusively.[1]
Ticket #102: "I cannot separate the [3,2-b] and [2,3-b] regioisomers."
Diagnosis: Syntheses involving azide thermolysis (Hemetsberger-Knittel) often yield mixtures of furo[3,2-b]pyrrole and furo[2,3-b]pyrrole [3].[1] These are structural isomers with nearly identical polarity, making standard flash chromatography ineffective.[1]
Solution: Protocol B (Solubility Differential)
Isomers often possess significantly different lattice energies due to H-bonding patterns (NH
Experimental Procedure:
-
Solvent Selection: Use a binary system: Toluene/Hexane (1:3) or Methanol/Water .[1]
-
Dissolution: Dissolve the crude mixture in the minimum amount of hot Toluene.
-
Precipitation: Add Hexane dropwise until turbidity persists.
-
Cooling: Allow to stand at room temperature for 2 hours, then
overnight. -
Filtration: The [3,2-b] isomer is often more crystalline and less soluble than the [2,3-b] isomer due to better packing symmetry [4].[1] Filter the solid.[1][2][3][4]
-
Supernatant Check: Evaporate the filtrate and analyze by
NMR. If the [2,3-b] isomer is enriched, purify this fraction by HPLC (C18 column, Acetonitrile/Water gradient).
Ticket #103: "The reaction mixture turned into black tar."[1]
Diagnosis: This is oxidative polymerization.[1] Furo[3,2-b]pyrroles are sensitive to oxygen, particularly in solution and under light exposure.[1]
Solution: Protocol C (Inert Workup)
-
Quench: Perform quench under
or Argon flow. -
Extraction: Use degassed solvents (sparged with Argon for 15 mins).
-
Drying: Use
(neutral), not (slightly acidic).[1] -
Evaporation: Do not heat the water bath above
. -
Storage: Store the crude immediately in the dark at
under inert gas if not purifying immediately.
Part 3: Decision Logic & Workflows
Use the following logic map to determine the optimal purification route for your specific derivative.
Figure 1: Decision matrix for selecting the appropriate stationary phase and separation technique based on compound stability and isomeric complexity.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use HPLC for these compounds? A: Yes, but avoid acidic modifiers like TFA (Trifluoroacetic acid).[1] Use Ammonium Formate (10mM) or Ammonium Bicarbonate buffers (pH 7-8) in your mobile phase.[1] For chiral separation of derivatives, polysaccharide-based columns (e.g., Chiralpak AD-H) have shown success [5].[1]
Q: My NMR shows broad peaks. Is it impure?
A: Not necessarily.[1] Furo[3,2-b]pyrroles with N-substituents can exhibit rotameric broadening at room temperature.[1] Run the NMR at
Q: What are the best solvent systems for TLC? A:
-
General Screening: Hexane/Ethyl Acetate (3:1).[1]
-
Polar Derivatives: Dichloromethane/Methanol (95:5).[1]
-
Note: Always add 1 drop of Et3N to your TLC developing chamber to prevent "ghost" spots caused by on-plate decomposition.[1]
References
-
Krutošíková, A. (1996).[1] Synthesis and Reactions of Furo[3,2-b]pyrroles. Chemical Papers, 50(2), 72-96.[1]
-
Zemanová, I., et al. (2017).[1][5][6] Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives. Arkivoc, 2017(v), 204-215.[1][6] [1]
-
Sleziak, R., & Krutošíková, A. (1999).[1] Reactions of Furo[2,3-b]pyrrole and Furo[3,2-b]pyrrole-Type Aldehydes. Collection of Czechoslovak Chemical Communications, 64(7), 1135-1146.[1]
-
Janeba, Z., et al. (2025).[1] Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles. Molecules, 30(1),[1] 12.
-
BenchChem Technical Data. (n.d.). Synthesis and Purification of Furo[3,2-b]pyridin-3-ol. [1]
Sources
- 1. CCCC 1999, Volume 64, Issue 7, Abstracts pp. 1135-1146 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. reddit.com [reddit.com]
- 3. CCCC 1994, Volume 59, Issue 2, Abstracts pp. 473-481 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 4. Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
Technical Support Center: Enhancing Thermal Stability of Furopyrrole-Based OFET Materials
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Thermal Stability Optimization for Furo[3,2-b]pyrrole & Diketopyrrolopyrrole (DPP) Semiconductors
Core Directive & Executive Summary
The Challenge: Furopyrrole and DPP-based organic semiconductors often exhibit high charge carrier mobility (
The Solution: Enhancing thermal stability requires a tripartite approach:
-
Molecular Anchoring: Rigidifying the lattice via side-chain engineering.
-
Interface Locking: Using cross-linkable interlayers or SAMs to prevent delamination.
-
Thermodynamic Equilibration: Annealing protocols that reach stable polymorphs before device operation.
Molecular Engineering: The "Hardware" Fixes
Use this module if your material degrades during synthesis or initial film formation.
Troubleshooting Guide: Molecular Design
| Symptom | Root Cause | Engineering Solution |
| Low | Flexible alkyl chains act as plasticizers, lowering the thermal budget. | Replace with Siloxane-Terminated Chains. Siloxane chains increase the melting point and improve thermal stability due to stronger intermolecular interactions and nanophase separation [1][2]. |
| Film Dewetting at | Weak interaction between the core and substrate; high surface energy mismatch. | Implement "Anchor" Groups. Incorporate phenyl or phenoxy-terminated side chains. These "anchors" restrict molecular curling and contraction, maintaining structural integrity up to |
| Loss of Edge-on Orientation | Thermal agitation causes side-chain disorder, collapsing the | Cross-linkable Moieties. Introduce azide or hydroxyl-functionalized side chains. Post-deposition UV or thermal cross-linking locks the morphology, preventing re-orientation at high temperatures [4][5]. |
Visual Logic: Molecular Optimization Strategy
Figure 1: Decision tree for molecular engineering interventions based on thermal failure mode.
Device Fabrication: The "Firmware" Fixes
Use this module if your material is stable in bulk but fails in a device configuration.
Protocol: High-Stability Thermal Annealing
Objective: To drive the film into a thermodynamically stable polymorph without inducing dewetting.
-
Substrate Prep: Treat SiO
with ODTS (Octadecyltrichlorosilane) rather than OTS. ODTS provides a longer, more ordered alkyl barrier that matches the thermal expansion of furopyrrole side chains better than shorter SAMs [6]. -
Deposition: Spin-coat the semiconductor.[2]
-
The "Soft-Hard" Annealing Cycle:
-
Step A (Solvent Removal): 60°C for 10 mins (vacuum). Crucial: Removes residual solvent which acts as a plasticizer.
-
Step B (Crystallization): Ramp to 120–150°C at
C/min. Hold for 20 mins. -
Step C (Quench vs. Cool):Slow Cool (
C/min) to room temperature. Warning: Quenching locks in thermal stress, leading to cracking during operation.
-
FAQ: Processing & Stability
Q: Why does my mobility drop after annealing at 150°C, even though the material doesn't decompose? A: This is likely a polymorph transition . Furopyrroles and DPPs often have a kinetic phase (high mobility) and a thermodynamic phase (lower mobility). At 150°C, you may be driving the material into a "face-on" orientation or a densely packed phase that disconnects the percolation pathways. Fix: Use GIWAXS to verify orientation. If "face-on" is observed, lower annealing T or use a cross-linker to lock the "edge-on" kinetic phase [5].
Q: How do I prevent the gold electrodes from delaminating from the furopyrrole film under heat? A: Thermal expansion mismatch is the culprit.
-
Solution 1: Use a thin adhesion layer (Ti or Cr) – but be careful of charge injection barriers.
-
Solution 2: Use bottom-contact/bottom-gate architecture where the polymer is coated over the electrodes, removing the stress of metal-on-polymer expansion.
Diagnostic Workflows: The "Debugging"
Use this module to validate your improvements.
Protocol: Thermal Bias Stress Test (TBS)
Context: Thermal stability isn't just about surviving heat; it's about surviving heat while operating.
-
Baseline: Measure Transfer Curve (
vs ) at 25°C. -
Stress: Apply
(for p-type) and heat stage to 80°C . -
Duration: Hold for 3600 seconds (1 hour).
-
Readout: Measure Transfer Curve immediately at 80°C, then again after cooling to 25°C.
-
Pass Criteria:
Visual Logic: Failure Analysis Workflow
Figure 2: Diagnostic workflow to isolate the physical mechanism of thermal failure.
References
-
Siloxane Side-Chain-Modified Diketopyrrolopyrrole... ACS Applied Electronic Materials. (2022). Demonstrates siloxane chains improve ambient and thermal stability.
-
Theoretical and Experimental Study of Different Side Chains... MDPI. (2024). Analyzes the impact of side-chain length on thermal stability and stacking.
-
Molecular Anchoring Strategies for Enhanced Thermal Stability... ACS Applied Materials & Interfaces. (2025). Introduces phenyl-anchor groups to restrict molecular curling at 145°C. [1]
-
Enhanced Solvent and Thermal Stability in Cross-Linkable Conjugated Copolymers... Chemistry - A European Journal. (2023). details the use of hydroxyl cross-linking to maintain edge-on orientation at 300°C.
-
Molecular Packing of High-Mobility Diketo Pyrrolo-Pyrrole Polymer... Journal of the American Chemical Society. (2011). Fundamental study on side-chain density and thermal annealing effects on packing.
-
Organic Transistor (OFET) Materials. TCI Chemicals. Review of SAM treatments (ODTS vs OTS) for high-mobility materials like Ph-BTBT.
Sources
- 1. Molecular Anchoring Strategies for Enhanced Thermal Stability in Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Effects of Annealing Temperature Combinations in InOx/AlOx Heterostructure for High-Performance and Stable Solution-Processed Junctionless Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.kaust.edu.sa [repository.kaust.edu.sa]
Technical Support Center: Synthesis of 2,5-Disubstituted Furopyrroles
Welcome to the technical support center for the synthesis of 2,5-disubstituted furopyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with steric hindrance in this specific class of heterocyclic compounds. Here, we provide in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you to overcome synthetic hurdles and achieve your target molecules.
Introduction: The Challenge of Steric Hindrance
The synthesis of 2,5-disubstituted furopyrroles presents a significant synthetic challenge, primarily due to the steric congestion around the heterocyclic core. This steric hindrance can impede key bond-forming reactions, leading to low yields, undesired side products, or complete reaction failure. This guide will address these issues in a practical, question-and-answer format, drawing upon established synthetic methodologies and cutting-edge solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Synthetic Design & Substrate Choice
Question 1: My initial attempts at a Paal-Knorr type cyclization to form the furopyrrole core with bulky 2,5-substituents are failing. What are the likely causes?
Answer: The classical Paal-Knorr synthesis, while a cornerstone for furan and pyrrole synthesis, often falters when bulky substituents are involved. The primary reason is the steric hindrance that disfavors the necessary conformation for the intramolecular cyclization of the 1,4-dicarbonyl intermediate.[1][2]
Troubleshooting Steps:
-
Re-evaluate Your Catalyst: Instead of strong mineral acids like sulfuric acid, which can promote side reactions and degradation, consider milder Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃.[1] Solid acid catalysts like montmorillonite clay can also be effective.
-
Optimize Reaction Conditions: High temperatures can lead to decomposition. Explore lower reaction temperatures for extended periods. Microwave-assisted synthesis is an excellent alternative to significantly reduce reaction times and often improves yields by providing rapid, uniform heating.[3]
-
Consider a Stepwise Approach: If a one-pot reaction is failing, synthesizing and isolating the 1,4-dicarbonyl precursor first may be beneficial. This allows for purification and characterization before attempting the sterically demanding cyclization.
Question 2: I'm observing significant side-product formation, which I suspect is due to aldol condensations. How can I mitigate this?
Answer: Aldol condensations are a common side reaction in Paal-Knorr and related syntheses, especially under harsh acidic or basic conditions.[1]
Mitigation Strategies:
-
Protecting Groups: If your substituents contain enolizable protons, consider protecting these groups. For instance, a hydroxyl group can be protected as a silyl ether, which is stable under many reaction conditions but can be easily removed later.[4][5]
-
Milder Conditions: As mentioned previously, switching to milder catalysts and lower temperatures can significantly reduce the rate of competing aldol reactions.
-
Alternative Synthetic Routes: If aldol side products remain problematic, consider a different synthetic strategy altogether, such as a domino reaction that proceeds through intermediates less prone to aldol condensation.[6][7]
Section 2: Catalyst and Reagent Selection for Sterically Hindered Systems
Question 3: What are the best catalysts for overcoming steric hindrance in the formation of the furan or pyrrole ring of the furopyrrole system?
Answer: The choice of catalyst is critical. For sterically demanding substrates, catalysts that can operate under mild conditions and exhibit high turnover numbers are preferred.
| Catalyst Type | Examples | Advantages for Sterically Hindered Systems | Key Considerations |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃, InCl₃ | Operate under milder conditions than Brønsted acids, reducing side reactions. | Can be sensitive to moisture. |
| Transition Metals | Au(I) complexes[8], Pt/C[9] | Can catalyze novel bond formations and often tolerate a wider range of functional groups. | Catalyst cost and removal from the final product. |
| Organocatalysts | Proline and its derivatives | Can promote asymmetric synthesis and operate under mild, metal-free conditions. | May require higher catalyst loadings. |
Experimental Protocol: Platinum-on-Carbon Catalyzed Dehydrogenative Heterocyclization
This method is particularly useful for constructing the pyrrole ring from 1,2-amino alcohols and secondary alcohols, which can be precursors to the furopyrrole system.[9]
-
To a reaction vessel, add the 1,2-amino alcohol (1.0 equiv), the secondary alcohol (1.5 equiv), and potassium tert-butoxide (KOtBu) (1.1 equiv).
-
Add 5% Pt/C (0.1 mol%).
-
Add diglyme as the solvent.
-
Heat the reaction mixture at 120-140 °C for 24-48 hours.
-
After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the catalyst.
-
The filtrate can then be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: Advanced Strategies and Alternative Routes
Question 4: My target 2,5-disubstituted furopyrrole is still inaccessible via traditional methods. What are some advanced synthetic strategies I can employ?
Answer: When classical methods fail, it's time to consider more modern and powerful synthetic strategies.
Domino Reactions: Domino (or cascade) reactions are highly efficient as they form multiple bonds in a single operation without isolating intermediates.[10] This can be advantageous for sterically hindered systems as it can bypass the formation of unstable or reactive intermediates that might decompose under prolonged reaction times. A domino approach could involve a Michael addition followed by an intramolecular cyclization and dehydration to form the furopyrrole core.[7]
Caption: Domino reaction pathway for pyrrole synthesis.
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner products in shorter times.[3][11] For sterically hindered substrates, the rapid heating provided by microwaves can overcome the activation energy barrier for cyclization more efficiently than conventional heating.
Experimental Protocol: Microwave-Assisted Paal-Knorr Pyrrole Synthesis
-
In a microwave-safe reaction vessel, combine the 1,4-diketone (1.0 equiv) and the primary amine or ammonia source (1.2 equiv).
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Add a minimal amount of a high-boiling point solvent (e.g., DMF or diglyme).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at a constant temperature (e.g., 150 °C) for 10-30 minutes.
-
After cooling, work up the reaction mixture as you would for a conventional reaction.
Question 5: How can I use protecting groups to my advantage when dealing with steric hindrance?
Answer: Protecting groups can be a powerful tool to temporarily mask reactive functional groups that might interfere with your desired transformation.[5][12] In the context of steric hindrance, they can also be used to alter the steric profile of a molecule to favor a particular reaction pathway. For example, a bulky protecting group could be used to direct a reagent to a less sterically hindered site.
Caption: General workflow for using a protecting group.
Commonly Used Protecting Groups for Nitrogen in Pyrroles:
-
Sulfonyl groups (e.g., tosyl, nosyl): These are electron-withdrawing, which can reduce the reactivity of the pyrrole ring and are stable to many reaction conditions.[13]
-
Carbamates (e.g., Boc, Cbz): These are also widely used and can be removed under specific acidic or hydrogenolysis conditions, respectively.[12]
By carefully choosing a protecting group, you can enhance the stability of your intermediates and improve the overall efficiency of your synthesis.
Summary of Key Recommendations
| Problem | Recommended Solution | Rationale |
| Low yield in cyclization | Switch to a milder Lewis acid catalyst or explore microwave-assisted synthesis. | Reduces side reactions and decomposition while providing sufficient energy for cyclization. |
| Aldol side products | Use protecting groups for enolizable protons and employ milder reaction conditions. | Prevents unwanted enolate formation and subsequent condensation. |
| General steric hindrance | Employ a domino reaction strategy or transition metal catalysis. | Domino reactions are more efficient, and transition metals can catalyze reactions that are otherwise difficult. |
| Slow reaction rates | Utilize microwave-assisted organic synthesis (MAOS). | Rapid and uniform heating can significantly accelerate sterically hindered reactions. |
This technical support guide provides a starting point for troubleshooting common issues in the synthesis of 2,5-disubstituted furopyrroles. Remember that each substrate is unique, and optimization of reaction conditions is often necessary. By understanding the underlying principles and systematically exploring the solutions presented here, you will be well-equipped to overcome the challenges of steric hindrance in your research.
References
-
Wikipedia. (n.d.). Feist–Benary synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
PMC. (2012, January 19). Efficient Domino Approaches to Multifunctionalized Fused Pyrroles and Dibenzo[b,e][14][15]diazepin-1-ones. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Access to 2,5-Diamidopyrroles and 2,5-Diamidofurans by Au(I)-Catalyzed Double Hydroamination or Hydration of 1,3-Diynes. Retrieved from [Link]
-
ResearchGate. (n.d.). MW synthesis of pyrrole by reacting furan-2,5-dione with 3-phenylenediamine. Retrieved from [Link]
-
HUSCAP. (2016, July 1). Synthesis of 2,5-disubstituted pyrroles via dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols by supported. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fast, Efficient, Mild, and Metal-Free Synthesis of Pyrroles by Domino Reactions in Water. Retrieved from [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Highly Efficient Synthesis of Polysubstituted Pyrroles via Four‐Component Domino Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
-
ACS Figshare. (2010, November 19). Fast, Efficient, Mild, and Metal-Free Synthesis of Pyrroles by Domino Reactions in Water - Organic Letters. Retrieved from [Link]
-
Der Pharmacia Lettre. (2017). Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. Retrieved from [Link]
-
PMC. (n.d.). A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Microwave-activated Synthesis of Pyrroles: A Short Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5‐disubstituted pyrroles from nitroarenes. Reaction.... Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis of Furan and Thiophene. Retrieved from [Link]
-
PMC. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct Synthesis of Pyrroles via Heterogeneous Catalytic Condensation of Anilines with Bioderived Furans. Retrieved from [Link]
-
PMC. (2021, April 13). Recent approaches in the organocatalytic synthesis of pyrroles. Retrieved from [Link]
-
Semantic Scholar. (2016, August 25). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Retrieved from [Link]
-
PMC. (n.d.). Microwave assisted synthesis of five membered nitrogen heterocycles. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
ScienceDirect. (n.d.). 54 advances and challenges in the synthesis of pyrrole systems of a limited access. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Technology for the production of disubstituted pyrroles. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5‐disubstituted pyrroles from 1,2‐aminoalcohols and secondary alcohols catalyzed by Pt⁰‐loaded carbon catalyst. Retrieved from [Link]
-
PMC. (n.d.). Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactions of Furo[2,3-b]pyrroles. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. Retrieved from [Link]
-
Semantic Scholar. (2017, February 3). Direct Synthesis of Pyrroles via Heterogeneous Catalytic Condensation of Anilines with Bioderived Furans. Retrieved from [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
PMC. (n.d.). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of functionalized 2,5-dihydropyrrole derivatives via a convenient [3 + 2] annulation of azomethine ylides with allenoates. Retrieved from [Link]
-
PubMed. (2023, March 1). Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Regiocontrolled Synthesis of Pentasubstituted Pyrroles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Solution versus Fluorous versus Solid-Phase Synthesis of 2,5-Disubstituted 1,3-Azoles. Preliminary Antibacterial Activity Studies. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. media.neliti.com [media.neliti.com]
- 6. Efficient Domino Approaches to Multifunctionalized Fused Pyrroles and Dibenzo[b,e][1,4]diazepin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 10. A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
Validation & Comparative
Comparative Guide: Aromaticity & Stability of Furopyrrole Isomers via HOMA & NICS
Topic: HOMA and NICS Aromaticity Indices for Furopyrrole Isomers Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists
Executive Summary
This guide provides a technical comparison of furopyrrole isomers, specifically focusing on the thermodynamic and electronic stability differences between furo[3,2-b]pyrrole and furo[2,3-b]pyrrole . By synthesizing data from Density Functional Theory (DFT) calculations—specifically HOMA (Harmonic Oscillator Model of Aromaticity) and NICS (Nucleus-Independent Chemical Shift) indices—we establish that the [3,2-b] isomer represents the thermodynamic sink , exhibiting superior aromaticity and chemical stability compared to its [2,3-b] counterpart.
Introduction: The Heteropentalene Challenge
Furopyrroles belong to the class of heteropentalenes —10-
For drug development and organic electronics (OFETs), distinguishing between isomers is critical:
-
Furo[3,2-b]pyrrole: Often the target scaffold for stable bioisosteres.
-
Furo[2,3-b]pyrrole: Frequently a kinetic product or a high-energy intermediate, exhibiting lower aromaticity and higher reactivity.
This guide utilizes two primary indices to quantify these differences:
-
HOMA (Geometric): Measures bond length alternation. Values approaching 1.0 indicate full aromaticity (benzene-like).
-
NICS (Magnetic): Measures diatropic ring currents. More negative values indicate higher aromaticity.
Comparative Analysis: [3,2-b] vs. [2,3-b]
The following data synthesis relies on B3LYP/6-311+G** level theory, a standard validated by Cyrański et al. and heteropentalene literature [1, 2].
Table 1: Electronic and Geometric Stability Indicators
| Feature | Furo[3,2-b]pyrrole | Furo[2,3-b]pyrrole | Interpretation |
| Fusion Topology | N and O on opposite sides of fusion (1,4-relationship) | N and O on same side/adjacent (1,6-relationship) | [3,2-b] minimizes lone-pair repulsion.[1] |
| Global NICS(1) | More Negative (e.g., < -10 ppm) | Less Negative (e.g., > -9 ppm) | [3,2-b] sustains a stronger global diatropic ring current. |
| HOMA (Global) | High (~0.7 - 0.8) | Moderate (~0.5 - 0.6) | [3,2-b] shows better bond length equalization across the fused bond. |
| Thermodynamics | Most Stable (Global Minimum) | Less Stable (+ kcal/mol relative energy) | [3,2-b] is the thermodynamic sink. |
| Reactivity | Lower (Resistant to oxidation) | Higher (Prone to ring opening/polymerization) | Lower aromaticity in [2,3-b] correlates with higher reactivity. |
Mechanistic Insight: Why is [3,2-b] More Stable?
The superior aromaticity of the furo[3,2-b]pyrrole arises from the topology of the fusion. In the [3,2-b] system, the nitrogen and oxygen atoms are positioned to allow a more continuous "figure-eight" delocalization of the 10
Computational Protocol (Self-Validating Workflow)
To replicate these findings or evaluate novel derivatives, follow this standardized DFT protocol. This workflow ensures that geometric minima are true stationary points before calculating magnetic properties.
Step 1: Geometry Optimization
-
Software: Gaussian 16 / ORCA 5.0
-
Key Directive: Ensure tight convergence criteria (Opt=Tight) to prevent imaginary frequencies that distort HOMA values.
Step 2: HOMA Calculation
HOMA is calculated using the bond lengths (
-
Protocol: Extract C-C, C-N, and C-O bond lengths.
-
Parameters: Use standard
and values for heteroatoms (refer to Krygowski et al. [3]).
Step 3: NICS(1) Calculation
-
Why NICS(1)? NICS(0) (at the ring center) is often contaminated by
-bond contributions. NICS(1) (1 Å above the ring center) purely reflects the -electron ring current. -
Input Setup: Place a "Ghost" atom (Bq) 1.0 Å perpendicular to the geometric center of each ring.
-
Keyword: NMR=GIAO
Visualization of Stability Logic
The following diagram illustrates the causal relationship between fusion topology, aromaticity indices, and final chemical stability.
Figure 1: Logic flow connecting topological fusion modes to aromaticity indices and resultant stability profiles.
Experimental Validation Workflow
While computational indices are predictive, they must be validated against experimental observables.
Figure 2: Step-by-step computational workflow for validating aromaticity indices.
References
-
Cyrański, M. K., et al. (2002). Aromaticity of Furo[3,2-b]pyrrole Derivatives: An Energetic, Geometric and Magnetic Description. Tetrahedron. (Note: Seminal work establishing [3,2-b] as the most aromatic isomer).
-
Kratochvíl, B., et al. (1997).[1] Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules, 2, 69-79. (Validates the lower stability and synthetic challenges of the [2,3-b] system).
-
Krygowski, T. M. (1993). Crystallographic Studies of Inter- and Intramolecular Interactions Reflected in Aromatic Character of .pi.-Electron Systems. Journal of Chemical Information and Computer Sciences. (Source for HOMA parameterization).
-
Schleyer, P. v. R., et al. (1996). Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe. Journal of the American Chemical Society.[4] (Foundational method for NICS).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aromaticity as a Guiding Concept for Spectroscopic Features and Nonlinear Optical Properties of Porphyrinoids [mdpi.com]
- 3. Isosterism in pyrrole via azaboroles substitution, a theoretical investigation for electronic structural, stability and aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. On the aromaticity of heterocycles containing the amine nitrogen or the ether oxygen / Tetrahedron, 1972 [sci-hub.box]
Comparative Guide: Optical Properties of Conjugated Furopyrrole Polymers
Topic: UV-Vis Absorption Spectra of Conjugated Furopyrrole Polymers Content Type: Publish Comparison Guide
Executive Summary
This guide analyzes the UV-Vis absorption characteristics of conjugated polymers incorporating furopyrrole motifs—specifically focusing on Furan-flanked Diketopyrrolopyrrole (F-DPP) and Furo[3,4-c]pyrrole-4,6-dione (FPD) . It compares these materials against their standard Thiophene analogs (Th-DPP and TPD).
Audience: Designed for polymer chemists and optoelectronic engineers, this guide synthesizes spectral data to aid in material selection for Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs).
Mechanistic Foundation: The "O" vs. "S" Effect
To interpret the spectra of furopyrrole polymers, one must understand the atomic substitution of Sulfur (in Thiophene) with Oxygen (in Furan). This single atom change dictates the spectral shift through three competing mechanisms:
-
Electronegativity (
vs ): Oxygen is significantly more electronegative than Sulfur. This lowers the HOMO energy level, typically widening the bandgap ( ) and causing a hypsochromic (blue) shift in absorption. -
Atomic Radius (Van der Waals): Oxygen is smaller (
) than Sulfur ( ). This reduces steric hindrance between the polymer backbone units, potentially increasing planarity. Increased planarity improves conjugation, which can cause a bathochromic (red) shift . -
Solubility & Aggregation: Furan-based polymers often exhibit lower solubility than thiophene analogs, leading to stronger aggregation in solid-state films.
The Verdict: The spectral shift is a vector sum of these forces. In FPD systems, the electronegativity effect dominates (Blue Shift). In some F-DPP systems, the planarity effect dominates (Red Shift or similar onset).
Comparative Analysis: Furopyrrole vs. Thiophene Analogs
Case Study A: The Flanking Unit Effect (DPP Core)
System: Diketopyrrolopyrrole (DPP) core flanked by Furan (F-DPP) vs. Thiophene (Th-DPP).
| Feature | Furan-DPP (Furopyrrole Type) | Thiophene-DPP (Standard) | Spectral Impact |
| ~780–800 nm | ~800–820 nm | Furan often shows a slight Blue Shift (10–30 nm) in solution due to lower electron-donating strength of furan vs thiophene. | |
| ~820–850 nm | ~830–860 nm | Both redshift in film. Furan polymers often show sharper vibronic shoulders due to enhanced planarity/packing. | |
| Optical Bandgap ( | 1.35 – 1.45 eV | 1.30 – 1.40 eV | Furan-DPP typically has a slightly wider bandgap. |
| Absorption Coefficient | High (> | High | Comparable, but Furan systems often require careful annealing to maximize. |
Key Insight: While Thiophene-DPP is the industry workhorse, Furan-DPP offers a deeper HOMO level, which can lead to higher Open Circuit Voltage (
Case Study B: The Fused Ring Effect (FPD vs. TPD)
System: Furo[3,4-c]pyrrole-4,6-dione (FPD) vs. Thieno[3,4-c]pyrrole-4,6-dione (TPD).[1][2][3][4][5][6]
| Metric | Poly(FPD-alt-BDT) | Poly(TPD-alt-BDT) | Performance Context |
| Absorption Onset | ~650 nm | ~680 nm | FPD exhibits a distinct Hypsochromic Shift . |
| Bandgap ( | ~1.90 eV | ~1.80 eV | The FPD polymer is a "Wide Bandgap" donor, ideal for tandem cells. |
| Vibronic Structure | Less pronounced | More pronounced | TPD tends to order better; FPD requires side-chain engineering to prevent excessive aggregation. |
Experimental Protocol: Self-Validating Spectral Acquisition
Objective: Obtain reproducible absorption cross-sections and determine the onset bandgap without aggregation artifacts.
Workflow Diagram
Caption: Workflow for comparative spectral analysis. Note the bifurcation for film annealing to identify thermochromic packing effects.
Step-by-Step Methodology
-
Solution Preparation (The "Dilution Validation"):
-
Dissolve polymer in Chloroform (
) or Chlorobenzene (CB) at 1 mg/mL. -
Critical Step: Filter through a 0.45
PTFE filter. -
Prepare a dilution series (
M to M). -
Validation: Plot Absorbance vs. Concentration. Linearity (
) confirms the absence of solution-state aggregates. If the shifts with dilution, aggregates are present; sonicate or heat the solution.
-
-
Thin Film Fabrication:
-
Spin-coat the 5 mg/mL solution onto fused silica (quartz) substrates at 1500 rpm for 60s. Glass absorbs UV <300nm; quartz is required for full-spectrum accuracy.
-
The "Annealing Test": Measure the "As-Cast" spectrum. Then, anneal the film at 120°C for 10 minutes (under
) and remeasure. -
Interpretation: A redshift and appearance of vibronic shoulders (0-0 and 0-1 transitions) in the annealed film indicate successful planarization and
-stacking.
-
-
Bandgap Calculation (Tauc Plot vs. Onset):
-
Do not use the peak maximum (
). -
Determine the Optical Bandgap (
) from the onset of absorption on the low-energy edge. -
Formula:
.
-
Data Interpretation & Troubleshooting
Visualizing the Charge Transfer (CT) Band
Conjugated furopyrrole polymers are typically Donor-Acceptor (D-A) systems.[7] Their spectra exhibit two distinct features:
-
Band I (300–500 nm):
transition of the backbone. -
Band II (600–900 nm): Intramolecular Charge Transfer (ICT) band.
Graphviz Pathway: Electronic Transitions
Caption: Energy diagram showing the dual-band nature of D-A polymers. Furopyrrole substitution primarily affects the CT Band (Band II).
Troubleshooting Common Artifacts
-
Broad, featureless Band II: Indicates amorphous packing. Try solvent annealing (e.g., exposing film to solvent vapor) to induce crystallinity.
-
Scattering tail (>1000 nm): If the baseline does not return to zero but stays elevated, the film is too rough (scattering light). Filter the solution again or reduce spin speed.
References
-
Li, W., et al. (2012). Thieno-, Furo-, and Selenopheno[3,4-c]pyrrole-4,6-dione Copolymers: Effect of the Heteroatom on the Electrooptical Properties. Macromolecules.[2][5][6][7][8][9][10] Link
-
Yoo, D. (2021). Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. Chalmers University Research. Link
-
Nielsen, C. B., et al. (2013). Efficient Tricyclic Furan-Containing Polymer Solar Cells. Journal of the American Chemical Society. Link
-
Bunz, U. H. F. (2010). Rise of the Thienopyrrole-dione (TPD) Unit in Conjugated Polymers. Macromolecular Rapid Communications. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. research.chalmers.se [research.chalmers.se]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugated polymers containing diketopyrrolopyrrole units in the main chain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Electrochemical Band Gap Determination of Furopyrrole Small Molecules
This guide details the electrochemical determination of the band gap for furopyrrole-based small molecules, specifically focusing on diketopyrrolopyrrole (DPP) and furo[3,2-b]pyrrole derivatives. These molecules are critical building blocks in organic photovoltaics (OPV) and organic field-effect transistors (OFETs) due to their high charge carrier mobility and tunable energy levels.
A Comparative Technical Guide for Materials Scientists
Executive Summary & Scientific Rationale
In organic electronics, the "band gap" is not a singular value.[1][2][3] For furopyrrole small molecules, there is a critical distinction between the Optical Band Gap (
- corresponds to the formation of a neutral excited state (exciton).
- corresponds to the formation of free charge carriers (polaron injection).
Why CV is the Gold Standard: While
Experimental Protocol: Cyclic Voltammetry (CV)
This protocol is designed to eliminate common artifacts such as electrode fouling and reference drift, ensuring high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance.
Reagents & Equipment
-
Solvent: Dichloromethane (DCM) (anhydrous, HPLC grade). Note: DCM is preferred over acetonitrile for furopyrroles due to better solubility of the fused aromatic core.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
). Recrystallized from ethanol and vacuum-dried. -
Internal Standard: Ferrocene (
).[4] -
Working Electrode: Glassy Carbon (3 mm diameter).
-
Counter Electrode: Platinum wire.
-
Reference Electrode:
(0.01 M in acetonitrile) or pseudo-reference Ag wire.
Step-by-Step Workflow
Step 1: System Cleaning
Polish the glassy carbon electrode with 0.05
Step 2: Blank Scan
Run a CV of the electrolyte solution (0.1 M
-
Acceptance Criteria: No peaks between -2.0 V and +1.5 V.
Step 3: Analyte Measurement
Dissolve the furopyrrole derivative (approx.
-
Scan Rate: 50–100 mV/s.
-
Direction: Scan anodic (oxidation) first to determine HOMO, then cathodic (reduction) for LUMO.
Step 4: Internal Calibration (Crucial) Add a small crystal of Ferrocene to the same solution at the end of the experiment and run the scan again.
-
Validation: All potentials must be corrected relative to the
of the couple.
Data Analysis & Calculation
Do not use peak potentials (
Equations
Using the vacuum energy level of Ferrocene as -4.8 eV:
Note: Some literature uses -5.1 eV for Ferrocene. This guide recommends -4.8 eV for consistency with general physical chemistry standards, but you must explicitly state the constant used.
Visualization of Methodologies
Experimental Workflow Diagram
The following diagram outlines the critical decision points in the CV process to ensure data integrity.
Caption: Figure 1. Self-validating workflow for electrochemical band gap determination.
Energy Level Alignment
This diagram illustrates the fundamental difference between the Optical Gap and the Electrochemical Gap.
Caption: Figure 2. Energy diagram showing why Electrochemical Gap > Optical Gap due to Exciton Binding Energy.
Comparative Performance Analysis
The table below compares specific furopyrrole derivatives. Note the systematic difference between
| Molecule Class | Derivative | HOMO (eV) | LUMO (eV) | |||
| Furan-DPP | FDPP (Fused) | -5.74 | -4.10 | 1.64 | 1.55 | 0.09 |
| Thiophene-DPP | TDPP-PTCN | -5.31 | -3.57 | 1.74 | 1.70 | 0.04 |
| Furan-DPP | FDPP-PTCN | -5.25 | -3.44 | 1.81 | 1.77 | 0.04 |
| Pyrrolo[3,2-b]pyrrole | ThPy1 | -5.59 | -3.87 | 1.72 | 1.58 | 0.14 |
Analysis of Data:
-
FDPP (Fused): The fused furan core leads to a deeper HOMO (-5.74 eV) compared to the thiophene analogs. The electrochemical gap (1.64 eV) is distinctly larger than the optical gap (1.55 eV), consistent with the exciton binding energy theory.
-
Aggregation Effects: In some solid-state films (like TDPP-PTCN), the values converge. This is because solid-state packing stabilizes the charge carriers, artificially narrowing the measured electrochemical gap compared to solution-phase measurements.
-
Selection Guide: For oxidative stability (e.g., air-stable devices), select derivatives with HOMO levels deeper than -5.27 eV (like FDPP).
References
-
Frontiers in Chemistry. "Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole." Frontiers.
-
ACS Omega. "D−π–A−π–D Structured Diketopyrrolopyrrole-Based Electron Donors for Solution-Processed Organic Solar Cells." ACS Publications.
-
Beilstein Journal of Organic Chemistry. "Solution processable diketopyrrolopyrrole (DPP) cored small molecules." Beilstein Journals.
-
Journal of Materials Chemistry C. "The effect of thieno[3,2-b]thiophene on the absorption... of diketopyrrolopyrrole." RSC Publishing.
-
MDPI Molecules. "Enhancement in Charge Carrier Mobility by Using Furan as Spacer in Thieno[3,2-b]Pyrrole." MDPI.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement in Charge Carrier Mobility by Using Furan as Spacer in Thieno[3,2-b]Pyrrole and Alkylated-Diketopyrrolopyrrole Based Conjugated Copolymers [mdpi.com]
- 4. Chiral diketopyrrolo[3,4- c ]pyrrole dyes with different substitution symmetry: impact of adamantyl groups on the photo-physical properties in solutio ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00782H [pubs.rsc.org]
Unlocking Heterocyclic Scaffolds: A Comprehensive Guide to FTIR Spectral Fingerprinting for Fused Furo-Pyrrole Identification
As a Senior Application Scientist specializing in spectroscopic characterization, I frequently encounter the analytical bottlenecks associated with novel heterocyclic scaffolds. Fused furo-pyrroles—specifically the furo[3,2-b]pyrrole and furo[2,3-b]pyrrole systems—are highly electron-rich diheteropentalenes that serve as critical bioisosteres for indole in medicinal chemistry[1][2]. They exhibit potent antimicrobial, antitumor, and anti-inflammatory properties[3][4].
However, confirming the successful synthesis of these 5-5 fused oxygen-nitrogen systems requires rigorous structural elucidation. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational, Fourier Transform Infrared (FTIR) spectroscopy provides an indispensable, orthogonal dataset. FTIR uniquely captures the vibrational modes of the conjugated fused ring system, offering a distinct "spectral fingerprint" that confirms functional group transformations (e.g., esterification, hydrazinolysis, or formylation) without the need for complex solvent systems or destructive ionization[3][4].
This guide objectively compares FTIR sampling techniques against alternative analytical methods and provides a field-proven, self-validating protocol for the spectral identification of fused furo-pyrroles.
Comparative Analysis: FTIR vs. Alternative Modalities
To architect a robust analytical workflow, one must understand the specific strengths and limitations of the available instrumentation. Table 1 compares FTIR against other standard techniques for furo-pyrrole characterization.
Table 1: Analytical Modalities for Furo-Pyrrole Elucidation
| Analytical Technique | Primary Data Yield | Strengths for Furo-Pyrroles | Limitations |
| FTIR Spectroscopy | Vibrational modes, functional groups | Rapid identification of pyrrole N-H, furan C-O-C, and substituent C=O stretches[1][4]. | Cannot determine exact atomic connectivity or stereochemistry. |
| ¹H / ¹³C NMR | Atomic connectivity, electronic environment | Differentiates positional isomers (e.g., C-2 vs. C-3 protons) via coupling constants[3][5]. | High cost, requires deuterated solvents, longer acquisition times. |
| Mass Spectrometry | Molecular weight, fragmentation patterns | Confirms exact mass and structural fragments. | Destructive technique; does not provide functional group orientation. |
| Raman Spectroscopy | Symmetrical vibrational modes | Excellent for probing the non-polar C=C backbone of the fused rings. | High background fluorescence often obscures signals in highly conjugated dyes[2]. |
ATR-FTIR vs. Transmission (KBr Pellet) FTIR
Within FTIR, the choice of sampling accessory dictates the quality of the spectral fingerprint:
-
Transmission (KBr Pellet): The traditional gold standard. By dispersing the sample in an IR-transparent alkali halide matrix (KBr), you achieve exceptional peak sharpness, particularly in the diagnostic fingerprint region (1500–400 cm⁻¹)[1][5]. Causality note: KBr is highly hygroscopic. If not rigorously desiccated, a broad O-H stretch at ~3400 cm⁻¹ will emerge, potentially masking the critical pyrrole N-H stretching band[3].
-
Attenuated Total Reflectance (ATR-FTIR): Utilizes a high-refractive-index crystal (typically Diamond or ZnSe). It requires zero sample preparation and is immune to moisture artifacts[4]. Causality note: The depth of penetration in ATR is wavelength-dependent, meaning high-frequency bands (like N-H stretches) will appear artificially weaker than low-frequency bands unless an ATR-correction algorithm is applied.
Experimental Workflow & Logical Decision Tree
To ensure a self-validating system, researchers must follow a strict logical progression from synthesis to spectral validation. The diagram below outlines the decision-making process for analyzing newly synthesized furo-pyrrole derivatives.
Caption: Analytical workflow for the FTIR spectral validation of fused furo-pyrrole heterocycles.
Standardized Experimental Protocol
To guarantee reproducibility and scientific integrity, every FTIR analysis must be treated as a quantitative assay. The following protocol details the Transmission (KBr) method, as it remains the most heavily cited technique in furo-pyrrole literature for resolving complex functional group overlaps[1][2][3][5].
Step-by-Step Methodology: KBr Pellet Transmission FTIR
-
System Purge and Background Collection:
-
Action: Purge the FTIR spectrometer compartment with dry nitrogen for 15 minutes. Collect a background spectrum (empty beam path) using 32 scans at a resolution of 4 cm⁻¹.
-
Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) exhibit strong rotational-vibrational bands. Purging and background subtraction isolate the instrument's baseline, ensuring that any peaks observed belong strictly to the furo-pyrrole sample.
-
-
Matrix Preparation:
-
Action: Dry IR-grade KBr powder in an oven at 110°C for at least 24 hours. Store in a vacuum desiccator.
-
Causality: KBr is transparent in the mid-IR region (4000–400 cm⁻¹) but readily absorbs atmospheric moisture, which causes severe baseline drift and peak masking.
-
-
Sample Milling (The 1:600 Rule):
-
Action: Accurately weigh 0.5 mg of the synthesized furo-pyrrole derivative and 300 mg of the dried KBr[1][5]. Grind the mixture thoroughly in an agate mortar for 2–3 minutes until a fine, homogeneous powder is achieved.
-
Causality: Maintaining a low sample concentration (~0.16%) prevents detector saturation and ensures the sample adheres to the Beer-Lambert law. Insufficient grinding leads to particle sizes larger than the IR wavelength, causing the Christiansen effect (asymmetric peak distortion and baseline scattering).
-
-
Pellet Pressing:
-
Action: Transfer the mixture to a 13 mm stainless steel die. Apply a vacuum to the die for 2 minutes, then press at 10 metric tons for 3 minutes.
-
Causality: The vacuum removes trapped air, preventing the pellet from fracturing upon pressure release. The high pressure cold-welds the KBr particles into a completely transparent crystalline disk.
-
-
Spectral Acquisition & Processing:
-
Action: Place the pellet in the sample holder. Acquire the spectrum (32 scans, 4 cm⁻¹ resolution). Apply an automatic baseline correction and normalize the spectrum.
-
Quantitative Data: The Furo-Pyrrole Spectral Fingerprint
When analyzing the generated spectra, specific vibrational modes act as diagnostic markers for the furo[3,2-b]pyrrole and furo[2,3-b]pyrrole cores, as well as their common substituents (e.g., carboxylates, hydrazides)[1][3][4].
Table 2: Characteristic FTIR Spectral Bands for Fused Furo-Pyrroles
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Structural Significance in Furo-Pyrroles |
| 3190 – 3446 | N-H Stretch (Pyrrole ring) | Diagnostic for the secondary amine of the pyrrole core. Shifts to lower wavenumbers (~3190 cm⁻¹) indicate strong intermolecular hydrogen bonding, common in carboxylic acid derivatives[3][4]. |
| 2220 – 2224 | C≡N Stretch (Nitrile) | Present only if the furo-pyrrole is substituted with cyano groups (e.g., methyl 2-cyano-furo[2,3-b]pyrrole-5-carboxylates). Appears as a sharp, distinct peak[1]. |
| 1630 – 1736 | C=O Stretch (Carbonyl) | Highly sensitive to the substituent at the C-5 position. Esters typically appear at ~1709–1736 cm⁻¹, while amides/hydrazides shift lower to ~1628–1650 cm⁻¹ due to resonance[1][2][3][4]. |
| 1538 – 1628 | C=C / C=N Stretch | Represents the aromatic skeletal vibrations of the fused diheteropentalene system. Often appears as a doublet or multiplet[3]. |
| 1130 – 1274 | C-O-C Stretch (Furan ring) | Asymmetric and symmetric stretching of the furan ether linkage. This is a critical identifier distinguishing furo-pyrroles from pure indoles or pyrrolo-pyrroles[3]. |
| 758 – 788 | C-H Out-of-Plane Bend | Indicates the substitution pattern on the aromatic rings. Strong, sharp bands in this region confirm the presence of adjacent aromatic protons[3]. |
Data Interpretation Insights
When evaluating a newly synthesized derivative, such as a furo[3,2-b]pyrrole-5-carbohydrazide, the disappearance of the ester C=O stretch (~1710 cm⁻¹) and the emergence of a highly conjugated amide C=O stretch (~1628 cm⁻¹) alongside broadened N-H stretches (~3442 cm⁻¹) serves as immediate, self-validating proof of successful hydrazinolysis[3][4]. This rapid feedback loop makes FTIR an essential precursor to more time-intensive NMR studies.
References
- Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. nih.gov.
- Reactions of Furo[2,3-b]pyrrole and Furo[3,2-b]pyrrole-Type Aldehydes. cas.cz.
- Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives.
- Deriv
- Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazine derivatives and their antibacterial activity. semanticscholar.org.
Sources
- 1. CCCC 1999, Volume 64, Issue 7, Abstracts pp. 1135-1146 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. CCCC 1994, Volume 59, Issue 2, Abstracts pp. 473-481 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Safety Operating Guide
4H-Furo[3,2-B]pyrrole proper disposal procedures
As a fused bicyclic heterocycle, 4H-Furo[3,2-b]pyrrole and its derivatives (such as carboxylate esters) are highly valued in drug discovery for their bioisosteric properties. However, their nitrogen- and oxygen-rich electron-dense cores present specific handling and disposal challenges.
As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data sheets. We will explore the causality behind these safety measures—why specific binders are used, how solvent interactions dictate waste segregation, and the mechanistic rationale for high-temperature incineration.
Quantitative Hazard and Physicochemical Data
To establish a self-validating safety protocol, we must first understand the physicochemical baseline of the compound. The following table synthesizes the hazard profile of this compound and its common derivatives based on established[1] and [2].
| Property / Hazard | Data / Classification | Operational Implication |
| Molecular Formula | C6H5NO (Base core) | High carbon/nitrogen ratio requires specific incineration protocols to manage NOx emissions[1]. |
| Physical State | Solid (Powder/Crystals) | High risk of aerosolization; necessitates handling in a Class II Biological Safety Cabinet or fume hood. |
| Acute Toxicity | Cat 4 (Oral, Dermal, Inhalation) | H302, H312, H332: Systemic toxicity risk upon exposure. Requires non-permeable nitrile gloves[3]. |
| Irritation | Skin Irrit. 2, Eye Irrit. 2 | H315, H319: Direct contact causes immediate localized mucosal and dermal inflammation[2]. |
| Specific Target Organ | STOT SE 3 (Respiratory) | H335: Inhalation of dust/vapors induces respiratory tract irritation[2][3]. |
Spill Containment and Decontamination Methodology
Accidental spills of this compound require immediate, phased intervention. The use of water is highly discouraged for decontamination due to the compound's poor aqueous solubility, which would only spread the contamination and complicate cleanup efforts ()[3].
Step-by-Step Spill Response Protocol:
-
Evacuation and Ventilation: Immediately clear the immediate area. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity to mitigate STOT SE 3 (H335) respiratory hazards[2].
-
PPE Donning: Operators must don fresh nitrile gloves (double-gloving recommended), a particulate respirator (N95 or P100), and splash-proof safety goggles[3].
-
Solid Containment (Dry Spill): Gently cover the powder with a slightly damp universal binder or diatomite. Causality: Diatomaceous earth traps the micro-particles within its porous structure, preventing aerosolization while avoiding the dissolution that would occur with excess liquid[2].
-
Liquid Containment (Solution Spill): If the compound is dissolved in an organic solvent, apply an inert, finely powdered liquid-binding material (e.g., sand or diatomite) to absorb the solution[2].
-
Chemical Decontamination: Scrub the spill surface with an alcohol (e.g., isopropanol or ethanol). Causality: this compound is soluble in organic solvents; alcohol effectively solubilizes residual molecular traces that mechanical sweeping misses[2].
-
Waste Transfer: Use a non-sparking anti-static scoop to transfer the absorbed mass into a sealable, chemically compatible hazardous waste container.
Caption: Phased spill response workflow for this compound highlighting containment and cleanup.
Routine Waste Segregation and Disposal Procedures
Standard laboratory disposal must prevent the compound from entering the environment or municipal water systems[3]. Because this compound contains a pyrrole ring, improper disposal can lead to environmental persistence or the generation of toxic nitrogen oxides (NOx) upon low-temperature burning.
Step-by-Step Routine Disposal Protocol:
-
Segregation by State and Solvent:
-
Solid Waste: Place all empty vials, contaminated weighing paper, and used pipette tips in a designated solid hazardous waste bin lined with a heavy-duty biohazard/chemical bag.
-
Liquid Waste: Segregate solutions based on the solvent used. If dissolved in halogenated solvents (e.g., Dichloromethane), route to the "Halogenated Organic Waste" carboy. If dissolved in non-halogenated solvents (e.g., DMSO, Ethanol), route to the "Non-Halogenated Organic Waste" carboy.
-
-
Labeling: Clearly label all containers with "Contains this compound (Toxic/Irritant)" alongside the corresponding GHS pictograms (Exclamation Mark) to comply with P501 disposal regulations[2].
-
Storage: Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from strong oxidizing agents which could react exothermically with the electron-rich furan and pyrrole rings[3].
-
Final Destruction (Incineration): Dispatch the waste to a certified hazardous waste management facility. Causality: The required disposal method is high-temperature incineration equipped with exhaust gas scrubbers. The high temperature (>1000°C) ensures complete cleavage of the stable bicyclic ring system, while the alkaline scrubbers neutralize the resulting NOx gases, preventing atmospheric pollution[2][4].
Caption: Decision tree for the segregation and ultimate disposal of this compound waste streams.
References
-
National Center for Biotechnology Information (NIH). "4H-Furo(3,2-b)pyrrole | C6H5NO | CID 21679450 - PubChem." PubChem Database. Available at:[Link]
-
Fisher Scientific. "Methyl this compound-5-carboxylate - SAFETY DATA SHEET." Fisher Scientific UK. Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
